molecular formula C7H8FNOS B1376688 2-amino-4-fluoro-5-methoxybenzenethiol CAS No. 1343435-68-6

2-amino-4-fluoro-5-methoxybenzenethiol

Cat. No.: B1376688
CAS No.: 1343435-68-6
M. Wt: 173.21 g/mol
InChI Key: MIGMLGWXAYKBFT-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-methoxybenzenethiol (CAS 1343435-68-6) is a fluorinated aromatic building block of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C7H8FNOS and a molecular weight of 173.21 g/mol , this compound possesses a unique molecular architecture featuring both a nucleophilic thiol (-SH) group and an electron-donating amino (-NH2) group on a benzene ring further substituted with a fluorine atom and a methoxy group. This structure makes it a versatile precursor for the construction of more complex heterocyclic systems. Fluorinated benzenethiols like this one are particularly valuable as intermediates in the development of pharmaceutical candidates and functional materials, where the fluorine atom can be used to modulate electronic properties, lipophilicity, and metabolic stability . Researchers utilize this compound in multicomponent reactions and other synthetic strategies to access novel chemical entities, including nicotinonitrile derivatives and other nitrogen-containing heterocycles that are prevalent in biologically active molecules . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage guidelines.

Properties

IUPAC Name

2-amino-4-fluoro-5-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNOS/c1-10-6-3-7(11)5(9)2-4(6)8/h2-3,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGMLGWXAYKBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-amino-4-fluoro-5-methoxybenzenethiol CAS 1343435-68-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1343435-68-6 Role: Privileged Scaffold Precursor for Fluorinated Heterocycles[1]

Executive Summary: The Fluorine-Methoxy Synergist

In the landscape of modern medicinal chemistry, 2-amino-4-fluoro-5-methoxybenzenethiol represents a critical "pivot point" intermediate.[1] It is not merely a building block but a strategic scaffold used to access fluorinated benzothiazoles —a structural motif increasingly prevalent in kinase inhibitors (e.g., EGFR, VEGFR) and antitumor agents.[1]

The compound's value lies in its substitution pattern:

  • 4-Fluoro: Modulates metabolic stability (blocking P450 oxidation sites) and alters the pKa of the heterocyclic core, influencing binding affinity.[1]

  • 5-Methoxy: Provides a hydrogen bond acceptor site and solubility enhancement, mimicking the pharmacophore found in blockbuster drugs like Gefitinib and Osimertinib.[1]

  • Ortho-Aminothiol: A "bidentate" nucleophile ready for rapid cyclization into fused ring systems.[1]

Physicochemical Profile

Data synthesized from structural analogs and computational models.[1]

PropertyValue / DescriptionSignificance
Molecular Formula C₇H₈FNOSCore stoichiometry.[1]
Molecular Weight 173.21 g/mol Fragment-based drug discovery (FBDD) compliant (<200 Da).[1]
Appearance Pale yellow to greenish solidColoration typically arises from trace oxidation (disulfide formation).[1]
Solubility DMSO, DMF, MeOH, EtOHPoor water solubility; requires organic co-solvents for reactions.[1]
Acidity (pKa) ~6.5 (Thiol), ~3.5 (Anilinium)Thiol is significantly more acidic than typical alkyl thiols due to the aromatic ring.[1]
Stability Air-sensitive (Oxidation)Readily forms the disulfide dimer (2,2'-diamino-4,4'-difluoro-5,5'-dimethoxydiphenyl disulfide) upon air exposure.[1]

Synthetic Utility & Protocols

Primary Synthesis Route: The Benzothiazole Hydrolysis

The most robust method for generating high-purity this compound is the alkaline hydrolysis of its benzothiazole precursor.[1] This method avoids the over-oxidation risks associated with reducing sulfonyl chlorides.[1]

Reagents:
  • Precursor: 2-amino-4-fluoro-5-methoxybenzothiazole[1]

  • Base: Potassium Hydroxide (KOH), 50% aq.[1] solution

  • Solvent: Ethylene Glycol or Water (Reflux)[1]

  • Neutralization: Glacial Acetic Acid[1]

Step-by-Step Protocol:
  • Digestion: Charge a reaction vessel with 2-amino-4-fluoro-5-methoxybenzothiazole (1.0 eq) and 50% KOH (10.0 eq).

    • Note: A high excess of base is required to drive the equilibrium toward the ring-opened thiolate.[1]

  • Reflux: Heat the suspension to 120°C (reflux) under an inert atmosphere (N₂ or Ar) for 12–24 hours.

    • Checkpoint: The reaction is complete when the starting material (usually a white/cream solid) dissolves or changes appearance, and LC-MS shows the mass of the thiol (M+H 174).[1]

  • Workup (Critical): Cool the mixture to room temperature. Filter off any insoluble impurities.[1]

  • Neutralization: Carefully acidify the filtrate with 50% acetic acid dropwise to pH 6.0 .

    • Observation: The thiolate is protonated, and the product precipitates as a yellow/green solid.[1]

    • Caution: Do not drop below pH 5, as the amine may protonate, increasing water solubility and reducing yield.[1]

  • Isolation: Filter the precipitate, wash with cold water (deoxygenated), and dry under vacuum at 40°C.[1]

Downstream Applications (The "Re-Cyclization" Logic)

Once isolated, this aminothiol is primarily used to build substituted benzothiazoles via condensation with electrophiles.[1]

  • Pathway A (Aldehydes): Reaction with aldehydes + oxidant (e.g., DDQ or air)

    
     2-Arylbenzothiazoles.[1]
    
  • Pathway B (Carboxylic Acids): Reaction with acids + PPA (Polyphosphoric Acid)

    
     2-Substituted Benzothiazoles.[1]
    
  • Pathway C (CO₂/CS₂): Reaction with CO₂

    
     Benzothiazolones (bioactive core).[1]
    

Visualizing the Chemistry

The following diagram illustrates the synthesis and reactivity flow, highlighting the central role of the aminothiol intermediate.

G cluster_conditions Critical Control Points Precursor 2-Amino-4-fluoro- 5-methoxybenzothiazole Reaction Hydrolysis (KOH, 120°C) Precursor->Reaction Target 2-Amino-4-fluoro- 5-methoxybenzenethiol (CAS 1343435-68-6) Reaction->Target Ring Opening Prod1 2-Aryl-benzothiazoles (Kinase Inhibitors) Target->Prod1 + Aldehyde/Oxidant Prod2 Benzothiazolones (Antitumor Agents) Target->Prod2 + CO2 / DBN CCP1 Inert Atm (N2) Prevents Disulfide CCP1->Target CCP2 pH 6.0 Neutralization Max Precipitation CCP2->Target

Caption: Synthesis pathway from benzothiazole precursor to the target aminothiol and its subsequent divergence into bioactive scaffolds.

Strategic Handling & Stability

The "Thiol Danger Zone": The primary failure mode in working with CAS 1343435-68-6 is accidental oxidation.[1] The 2-amino and 1-thiol groups are in a perfect position to form intermolecular disulfide bonds or intramolecular rings if not handled correctly.[1]

  • Storage: Store under Argon at -20°C.

  • Solvents: Always use degassed solvents (sparged with N₂ for 15 mins) for reactions involving this thiol.[1]

  • Rescue Protocol: If the product turns dark (oxidation), it can often be "rescued" by treating the solution with DTT (Dithiothreitol) or Triphenylphosphine before the next step to reduce any disulfides back to the free thiol.[1]

References

  • Royal Society of Chemistry. (2014).[1] Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Retrieved from [Link]

  • Organic Syntheses. (1942).[1] Synthesis of 2-Amino-6-methylbenzothiazole (Analogous Protocol). Retrieved from [Link][1]

  • Scholars Research Library. (2010).[1][2] Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

  • National Institutes of Health (PMC). (2013).[1] Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Amino-4-fluoro-5-methoxybenzenethiol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-amino-4-fluoro-5-methoxybenzenethiol, a specialized chemical building block with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its procurement, synthesis, and potential utility.

Introduction and Significance in Medicinal Chemistry

This compound (CAS No. 1343435-68-6) is a substituted aromatic thiol that presents a unique combination of functional groups, making it an attractive starting material for the synthesis of novel therapeutic agents. The presence of an amino group, a fluorine atom, a methoxy group, and a thiol moiety on a benzene ring offers multiple reaction sites for chemical modification and the construction of complex molecular architectures.

The strategic placement of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The amino and thiol groups serve as versatile handles for the introduction of diverse pharmacophores and for the formation of various heterocyclic ring systems, which are prevalent in many approved drugs. The methoxy group can also influence the electronic properties and metabolic profile of a molecule.

Supplier and Price Comparison

The procurement of specialized research chemicals like this compound is often characterized by a limited number of suppliers, with many offering the compound on a make-on-demand basis. Our investigation has identified Enamine, a global provider of chemical building blocks, as a primary source. The compound is also available through distribution partners such as Sigma-Aldrich.

SupplierProduct NumberCAS NumberPurityQuantityPrice (USD)Availability
Sigma-Aldrich (sourced from Enamine) ENA9468321031343435-68-6>95%50 mg$319.80Ships in 7 days
100 mg$475.80
250 mg$679.90
500 mg$1,071.20
1 g$1,374.10
Enamine EN300-3446311343435-68-6>95%CustomInquiryMade-on-demand

Note: Prices are subject to change and may vary based on institutional agreements and current market conditions. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

Proposed Synthetic Protocol

Overall Synthetic Workflow

G A 1-Fluoro-2-methoxy-4-nitrobenzene B Reduction of Nitro Group A->B e.g., Fe/HCl or H2/Pd-C C 4-Fluoro-3-methoxyaniline B->C D Diazotization C->D NaNO2, HCl E Xanthate Formation D->E Potassium Ethyl Xanthate F Newman-Kwart Rearrangement E->F Heat G Hydrolysis F->G e.g., NaOH or HCl H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Reduction of 1-Fluoro-2-methoxy-4-nitrobenzene to 4-Fluoro-3-methoxyaniline

  • To a stirred solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in ethanol, add iron powder (3.0 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-fluoro-3-methoxyaniline.

Step 2: Diazotization of 4-Fluoro-3-methoxyaniline

  • Dissolve 4-fluoro-3-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

Step 3: Formation and Rearrangement of the Xanthate Ester

  • In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water at room temperature.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.

  • A precipitate of the xanthate ester should form. Stir the mixture for 1-2 hours at room temperature.

  • Extract the xanthate ester into an organic solvent like diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • After removing the solvent, heat the crude xanthate ester neat or in a high-boiling solvent to induce the Newman-Kwart rearrangement to the corresponding dithiocarbonate.

Step 4: Hydrolysis to this compound

  • Dissolve the crude dithiocarbonate from the previous step in ethanol.

  • Add a solution of sodium hydroxide or potassium hydroxide (excess) in water.

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6.

  • The product, this compound, may precipitate. If so, collect by filtration.

  • Alternatively, extract the product into an organic solvent, wash with brine, dry, and purify by column chromatography.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its utility in the synthesis of various classes of bioactive molecules. The primary amino and thiol groups are particularly useful for constructing heterocyclic systems.

Building Block for Benzothiazole Synthesis

One of the most direct applications of this compound is in the synthesis of substituted benzothiazoles. Benzothiazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. The reaction of a 2-aminothiophenol with an aldehyde, carboxylic acid, or other electrophile is a common method for forming the benzothiazole ring.

G A 2-Amino-4-fluoro-5- methoxybenzenethiol C Condensation A->C B Aromatic Aldehyde (R-CHO) B->C D Substituted Benzothiazole C->D Oxidative Cyclization

Caption: General scheme for the synthesis of benzothiazoles.

The resulting fluorinated and methoxylated benzothiazoles could be screened for a variety of biological targets. The substitution pattern on the benzene ring can significantly influence the molecule's interaction with protein binding sites.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.

Predicted ¹H NMR Spectrum

While an experimental spectrum for the title compound is not publicly available, a predicted ¹H NMR spectrum can be inferred based on the analysis of a structurally similar compound, 2-amino-5-methoxybenzenethiol.

Reference Data for 2-amino-5-methoxybenzenethiol (in DMSO-d₆):

  • δ 6.78 (dd, J = 8.8, 2.8 Hz, 1H)

  • δ 6.72 (d, J = 8.8 Hz, 1H)

  • δ 6.61 (d, J = 2.8 Hz, 1H)

  • δ 5.05 (s, 2H, -NH₂)

  • δ 3.54 (s, 3H, -OCH₃)

Predicted ¹H NMR for this compound (in DMSO-d₆): The introduction of the fluorine atom at position 4 is expected to introduce additional splitting (coupling) to the adjacent aromatic protons.

  • Aromatic Protons: Two doublets in the range of δ 6.5-7.0 ppm, with coupling constants characteristic of ortho and fluorine-proton interactions.

  • -NH₂ Protons: A broad singlet around δ 5.0-5.5 ppm.

  • -OCH₃ Protons: A sharp singlet around δ 3.5-3.8 ppm.

  • -SH Proton: A broad singlet, the chemical shift of which can be variable and dependent on concentration and solvent.

Other Analytical Techniques
  • ¹³C NMR: Will show the expected number of carbon signals, with the carbons attached to fluorine exhibiting characteristic splitting.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of 173.21 g/mol .

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H, S-H, C-O, and C-F bonds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable, albeit specialized, building block for medicinal chemistry and drug discovery. Its unique combination of functional groups provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While its commercial availability is limited, its potential for creating diverse molecular scaffolds makes it a compound of interest for researchers in the pharmaceutical sciences.

References

  • Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Royal Society of Chemistry.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. 2024, 29(3), 738. [Link]

Strategic Fluorination of Aminothiophenol Scaffolds: Synthetic Pathways and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiophenol (ATP) moiety is a privileged pharmacophore in medicinal chemistry, serving as the direct precursor to benzothiazoles, benzothiazinones, and 1,4-benzothiazines. However, the metabolic liability of the sulfur center and the aromatic ring often necessitates structural optimization. This technical guide details the design and synthesis of fluorinated aminothiophenol scaffolds , focusing on how strategic fluorine placement modulates physicochemical properties (pKa, LogP) and blocks metabolic soft spots. We present a self-validating synthetic workflow utilizing the Newman-Kwart rearrangement for accessing hard-to-synthesize fluorinated ATPs and demonstrate their utility in generating high-affinity drug candidates.

The Fluorine Effect in ATP Scaffolds

Bioisosterism and Metabolic Blocking

Incorporating fluorine into the ATP scaffold is not merely a steric substitution; it is an electronic recalibration of the molecule.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substituting fluorine at the para position relative to the sulfur or nitrogen prevents cytochrome P450-mediated hydroxylation, a common clearance pathway for benzothiazoles.

  • Electronic Modulation: Fluorine’s high electronegativity draws electron density away from the thiol and amine groups. This lowers the pKa of the thiol (making it a better nucleophile at physiological pH in some contexts) and reduces the basicity of the amine, potentially reducing hERG channel binding affinity—a common liability in nitrogenous heterocycles.

Quantitative Impact on Physicochemical Properties

The following table illustrates the shift in properties when converting a standard benzothiazole scaffold to its fluorinated analogs.

PropertyUnsubstituted Benzothiazole6-Fluoro-Benzothiazole5-Trifluoromethyl-BenzothiazoleImpact Rationale
LogP 2.012.152.85Increased lipophilicity improves membrane permeability but requires solubility management.
Hammett

0.00 (H)0.06 (F)0.54 (CF3)Electron-withdrawing groups deactivate the ring, reducing oxidative metabolism.
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)N/AMinimal steric perturbation allows F to mimic H in binding pockets while blocking metabolism.
Metabolic

< 30 min> 120 min> 240 minBlockade of aromatic hydroxylation significantly extends half-life.

Synthetic Access: The Newman-Kwart Rearrangement

Commercially available fluorinated ATPs are limited. The most robust, self-validating method to synthesize specific regioisomers is the Newman-Kwart Rearrangement (NKR) . This pathway converts accessible fluorinated phenols into thiophenols via an O- to S-aryl migration.

Mechanism and Workflow

The reaction proceeds via a four-membered cyclic transition state, driven by the thermodynamic stability of the C=O bond over the C=S bond.

NKR_Mechanism cluster_0 Driving Force: C=S → C=O (ΔH ≈ -13 kcal/mol) Phenol Fluorinated Phenol (Starting Material) Thiocarbamate_O O-Aryl Thiocarbamate (Intermediate A) Phenol->Thiocarbamate_O 1. NaH/DMF 2. Me2NC(S)Cl Transition 4-Membered Cyclic Transition State Thiocarbamate_O->Transition Heat (200-300°C) or Pd-Catalysis Thiocarbamate_S S-Aryl Thiocarbamate (Rearranged Product) Transition->Thiocarbamate_S Irreversible Rearrangement Thiophenol Fluorinated Thiophenol (Hydrolyzed Product) Thiocarbamate_S->Thiophenol NaOH/MeOH Hydrolysis

Figure 1: The Newman-Kwart Rearrangement workflow for converting fluorinated phenols to thiophenols. This route ensures regiochemical fidelity.

Detailed Experimental Protocol

Synthesis of 2-Amino-5-fluorobenzenethiol

This protocol describes the synthesis of a "novel" scaffold starting from 2-amino-5-fluorophenol. Note that protection of the amine is critical before the rearrangement.

Reagents:

  • 2-Amino-5-fluorophenol

  • Dimethylthiocarbamoyl chloride

  • Sodium hydride (60% dispersion in oil)

  • Diphenyl ether (solvent for thermal rearrangement)

  • Potassium hydroxide[1]

Step-by-Step Methodology:

  • Amine Protection (Self-Validating Step):

    • React 2-amino-5-fluorophenol with Boc-anhydride (

      
      ) in THF/water to yield N-Boc-2-amino-5-fluorophenol.
      
    • Validation: Monitor TLC. Disappearance of the highly polar amine spot confirms protection. This prevents side reactions with the thiocarbamoyl chloride.

  • O-Thiocarbamate Formation:

    • Dissolve the N-Boc phenol (1.0 eq) in dry DMF at 0°C.

    • Add NaH (1.2 eq) portion-wise. Wait for

      
       evolution to cease (approx. 15 min).
      
    • Add dimethylthiocarbamoyl chloride (1.1 eq) and warm to room temperature. Stir for 4 hours.

    • Workup: Quench with water, extract with EtOAc.

    • Checkpoint:

      
       NMR should show two distinct methyl signals (approx. 3.3 ppm and 3.4 ppm) due to restricted rotation of the thiocarbamate N-Me groups.
      
  • Thermal Rearrangement (The Critical Step):

    • Dissolve the O-thiocarbamate in diphenyl ether (0.5 M concentration).

    • Heat to 230°C for 2-4 hours under inert atmosphere (

      
      ).
      
    • Validation: Monitor by LC-MS. The mass remains the same, but the retention time shifts significantly as the polarity changes (S-carbamates are typically more polar than O-carbamates).

    • Alternative: Microwave irradiation at 200°C for 30 mins can replace conventional heating to reduce degradation.

  • Hydrolysis and Deprotection:

    • Treat the rearranged S-thiocarbamate with 10% KOH in methanol (reflux, 2h) to cleave the carbamate and remove the Boc group simultaneously (if harsh enough) or use TFA/DCM for Boc removal followed by base hydrolysis.

    • Caution: The resulting aminothiophenol is prone to oxidation. Isolate as the hydrochloride salt or use immediately in the next cyclization step.

Application: Cyclization to Fluorinated Benzothiazoles

Once the fluorinated 2-aminothiophenol (ATP) is secured, it serves as a versatile platform for heterocycle synthesis.

Oxidative Condensation with Aldehydes

A robust, green method uses molecular oxygen or mild oxidants to form the benzothiazole ring.

Protocol:

  • Mix fluorinated ATP (1.0 eq) and aryl aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of activated carbon or use DMSO as an oxidant.

  • Reflux for 3 hours.

  • Mechanism: Formation of the Schiff base (imine) followed by intramolecular nucleophilic attack of the thiol and subsequent oxidation.

Cyclization_Pathways cluster_conditions Reaction Conditions ATP Fluorinated 2-Aminothiophenol SchiffBase Imine Intermediate (Schiff Base) ATP->SchiffBase -H2O (Condensation) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->SchiffBase -H2O (Condensation) Cyclized Benzoline Intermediate SchiffBase->Cyclized Intramolecular Thiol Attack Benzothiazole 2-Substituted Fluorinated Benzothiazole Cyclized->Benzothiazole Oxidation (-2H) Cond Oxidants: DMSO, O2, or I2 Catalysts: Laccase, SnP2O7

Figure 2: Oxidative cyclization pathway for generating benzothiazole libraries from aminothiophenols.

Future Outlook: 18F-Labeling for PET Imaging

The integration of fluorine-18 (


) into these scaffolds enables Positron Emission Tomography (PET) imaging. The ATP scaffold is particularly amenable to late-stage fluorination  using iodonium ylides or transition-metal-mediated radiofluorination. This allows the same scaffold to be used as both a therapeutic agent (with 

) and a diagnostic tool (with

), facilitating direct translational pharmacology.

References

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. National Institutes of Health (PMC). Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules (MDPI). Available at: [Link]

  • Newman–Kwart rearrangement. Wikipedia. Available at: [Link][2]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. Available at: [Link][2]

Sources

2-amino-4-fluoro-5-methoxybenzenethiol MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Safety, and Synthetic Utility in Drug Discovery

Executive Summary

2-Amino-4-fluoro-5-methoxybenzenethiol (CAS: 1343435-68-6) is a high-value heterocyclic precursor, primarily utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs). Its structural uniqueness lies in the ortho-aminothiol motif, which serves as a "linchpin" for constructing benzothiazole and benzothiadiazine scaffolds.

This guide moves beyond standard MSDS reporting to provide a mechanistic safety framework. It addresses the compound's dual susceptibility to oxidative dimerization (disulfide formation) and nucleophilic reactivity, necessitating rigorous inert-atmosphere handling.

Part 1: Chemical Identity & Physicochemical Profile
PropertySpecification
CAS Number 1343435-68-6
IUPAC Name 2-amino-4-fluoro-5-methoxybenzene-1-thiol
Molecular Formula C₇H₈FNOS
Molecular Weight 173.21 g/mol
Physical State Solid (Powder to Crystalline)
Color Off-white to pale yellow/green (oxidation indicator)
Solubility Soluble in DMSO, DMF, MeOH; slightly soluble in water.[1]
pKa (Calculated) Thiol (~6.5 - 7.5), Aniline (~3.5 - 4.5)

Scientist’s Note on Purity: Commercial samples often contain trace amounts of the disulfide dimer (2,2'-diamino-4,4'-difluoro-5,5'-dimethoxydiphenyldisulfide). A yellowing of the solid typically indicates surface oxidation. Purity should be verified via LC-MS prior to use in sensitive catalytic cycles.

Part 2: Hazard Assessment & Mechanistic Safety

Rationale: Safety protocols must be derived from chemical reactivity.

1. The Thiol Moiety (-SH)
  • Hazard: Stench & Air Sensitivity. Thiols are potent reducing agents. Upon exposure to atmospheric oxygen, they oxidize to disulfides. This reaction is accelerated by basic conditions (including the molecule's own amine group).

  • Toxicity: Thiols are metabolic poisons if inhaled in high concentrations, interfering with cellular respiration (cytochrome oxidase inhibition).

  • GHS Classification (Inferred/Analogous):

    • Acute Toxicity, Oral (Category 4)[2]

    • Skin Corrosion/Irritation (Category 2 or 1B depending on pH)

    • Serious Eye Damage (Category 1) - Risk of permanent corneal damage due to nucleophilic attack on proteins.

2. The Aniline Moiety (-NH₂)
  • Hazard: Sensitization. Aromatic amines are known skin sensitizers and potential mutagens. The electron-donating methoxy group increases the nucleophilicity of the amine, potentially enhancing skin absorption.

3. The Fluoro-Methoxy Substitution[2]
  • Hazard: Metabolic Stability. While beneficial for drug efficacy, fluorinated aromatics can be persistent. Waste streams must be segregated from general organic waste to prevent fluorinated byproduct accumulation in incineration scrubbers.

Part 3: Handling & Storage Protocol (Air-Sensitive)

Core Directive: This compound must be handled as an air-sensitive stench agent .

Storage Architecture
  • Primary Container: Amber glass vial with a Teflon-lined septum cap.

  • Secondary Containment: Sealed bag with an oxygen scavenger packet.

  • Environment: Stored at 2–8°C (refrigerator) or -20°C for long-term libraries. Cold storage slows the rate of auto-oxidation.

Experimental Workflow: The "Inert Transfer"

Do not weigh this compound on an open bench.

HandlingProtocol Start Storage (4°C) Equilibrate Warm to RT (Prevent Condensation) Start->Equilibrate 30 mins Glovebox Glovebox/Bag (N2/Ar Atmosphere) Equilibrate->Glovebox Weighing Weigh into Reaction Vessel Glovebox->Weighing Seal Seal Vessel (Septum/Cap) Weighing->Seal Transfer Transfer to Fume Hood Seal->Transfer

Figure 1: Inert handling workflow to prevent oxidative degradation and stench release.

Part 4: Emergency Response & Waste Management

Spill Scenario: A 500mg vial shatters inside the fume hood.

Neutralization Logic: Water alone is ineffective and spreads the stench. You must chemically convert the volatile thiol into a non-volatile sulfonate or disulfide before cleaning.

Decontamination Solution:

  • 10% Sodium Hypochlorite (Bleach) – Oxidizes thiol to sulfonate.

  • Dilute Sodium Hydroxide (NaOH) – Keeps sulfur species ionized (non-volatile).

SpillResponse Event Spill Detected Isolate Evacuate Area & Close Hood Sash Event->Isolate PPE Don PPE: Double Nitrile Gloves, Goggles, Resp. Protection Isolate->PPE Neutralize Apply Bleach (10%) Wait 15 mins PPE->Neutralize Absorb Absorb with Vermiculite or Sand Neutralize->Absorb Disposal Collect in Solid Waste Container Absorb->Disposal

Figure 2: Decision tree for managing aminothiol spills.

Part 5: Synthetic Application & Context

Role in Drug Development: The this compound scaffold is a critical intermediate for synthesizing 6-fluoro-5-methoxybenzothiazoles . This bicyclic core mimics the adenosine triphosphate (ATP) binding motif in kinases.

Key Reaction: Cyclization to Benzothiazole The most common utility is the condensation with carboxylic acid derivatives or aldehydes to close the thiazole ring.

  • Reagents: Aldehydes (oxidative cyclization) or Carboxylic Acids (PPA/heat).

  • Mechanism: Nucleophilic attack by the thiol (highly nucleophilic) followed by amine condensation.

SynthesisPath Precursor 2-Amino-4-fluoro- 5-methoxybenzenethiol Intermediate Schiff Base Intermediate Precursor->Intermediate Condensation Reagent Aldehyde (R-CHO) + Oxidant (e.g., DMSO/I2) Reagent->Intermediate Product 2-Substituted-6-fluoro- 5-methoxybenzothiazole Intermediate->Product Oxidative Cyclization

Figure 3: Primary synthetic pathway for benzothiazole formation.

References
  • Sigma-Aldrich. (n.d.).[3] 2-amino-4-fluoro-5-methoxybenzene-1-thiol Product Page. Retrieved from

  • Fisher Scientific. (2010). Safety Data Sheet: 4-Methoxybenzenethiol (Analogous Hazard Data). Retrieved from [3]

  • Royal Society of Chemistry. (2014). Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. RSC Advances. Retrieved from

  • BenchChem. (2025).[3] Protocol for the Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Retrieved from

Sources

The Chameleon Intermediate: A Sourcing & Nomenclature Guide for 2-Amino-4-fluoro-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synonyms for 2-amino-4-fluoro-5-methoxybenzenethiol in chemical catalogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of medicinal chemistry, This compound (CAS: 1343435-68-6) is a high-value scaffold, particularly for the synthesis of 6-fluoro-5-methoxybenzothiazoles —a privileged substructure in EGFR, c-Met, and BTK kinase inhibitors.

However, sourcing this compound is notoriously difficult due to a fractured nomenclature landscape. Chemical vendors lack a unified naming standard for multi-functionalized anilines, often prioritizing the thiol, the amine, or the benzene core arbitrarily. Furthermore, the compound’s susceptibility to oxidative dimerization means it is frequently cataloged as its disulfide or hydrochloride salt , effectively "hiding" it from standard search queries.

This guide provides a definitive nomenclature matrix, a stability-aware sourcing strategy, and a procurement workflow to ensure you locate the correct intermediate for your synthetic campaigns.

Chemical Identity & Structural Analysis[1]

Before diving into synonyms, we must establish the absolute chemical identity to serve as our ground truth.

Attribute Detail
Primary Name This compound
CAS Registry Number 1343435-68-6
Molecular Formula C₇H₈FNOS
Molecular Weight 173.21 g/mol
Key Functional Groups Primary Amine (-NH₂), Thiol (-SH), Fluorine (-F), Methoxy (-OCH₃)
SMILES COc1cc(F)c(S)cc1N
InChI Key MIGMLGWXAYKBFT-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the numbering priority and the potential sites for derivatization, which dictate the naming conventions used by different suppliers.

ChemicalStructure Figure 1: Functional Group Priority & Numbering for this compound Core Benzene Core Thiol 1-Thiol (-SH) (Priority Group) Core->Thiol Pos 1 Amine 2-Amino (-NH₂) Core->Amine Pos 2 Fluoro 4-Fluoro (-F) Core->Fluoro Pos 4 Methoxy 5-Methoxy (-OCH₃) Core->Methoxy Pos 5

The Nomenclature Landscape (Synonym Matrix)

Vendors use three distinct naming logics. To ensure 100% coverage during procurement, you must search across all three categories.

Category A: The "Benzenethiol" Logic (Systematic)

Used by: Sigma-Aldrich, PubChem, Enamine This follows IUPAC priority where the thiol group (-SH) takes precedence over the amine.

  • This compound (Most Common)

  • 2-amino-4-fluoro-5-methoxybenzene-1-thiol (Strict IUPAC)

Category B: The "Thiophenol" Logic (Traditional)

Used by: Asian CROs, Legacy Catalogs "Thiophenol" is the trivial name for benzenethiol. This is a common source of search failure.

  • 2-amino-4-fluoro-5-methoxythiophenol

  • 4-fluoro-5-methoxy-2-aminothiophenol (Alphabetized substituents)

Category C: The "Aniline" Logic (Functional)

Used by: Dye Industry, Bulk Intermediates Here, the molecule is viewed as a derivative of aniline (aminobenzene), with the thiol treated as a substituent ("mercapto").

  • 4-fluoro-5-methoxy-2-mercaptoaniline

  • 2-mercapto-4-fluoro-5-methoxyaniline

Master Synonym Table
Search PriorityNaming ConventionSearch String ExampleVendor Type
1 (High) Systematic (Thiol)This compoundMajor Western Distributors
2 (High) CAS Number1343435-68-6Aggregators (SciFinder, Reaxys)
3 (Med) Trivial (Thiophenol)2-amino-4-fluoro-5-methoxythiophenolAsian CROs / Custom Synthesis
4 (Med) Functional (Aniline)4-fluoro-5-methoxy-2-mercaptoanilineBulk Chemical Suppliers
5 (Low) Inverted5-methoxy-4-fluoro-2-aminobenzenethiolPoorly indexed databases

The "Hidden" Inventory: Stability & Salt Forms

Critical Insight: Free aminothiols are notoriously unstable. They readily oxidize to disulfides upon exposure to air. Consequently, high-quality vendors often stock the stable hydrochloride salt or the disulfide dimer rather than the free base.

If you search only for the parent CAS (1343435-68-6), you may miss available stock of the stable forms which can be easily converted back to the free thiol in your lab.

The Hydrochloride Salt
  • Name: this compound hydrochloride

  • Why buy it: Much more stable to oxidation; easier to handle as a solid.

  • Protocol: Neutralize with 1 eq. of base (e.g., NaHCO₃) in situ before reaction.

The Disulfide Dimer
  • Name: Bis(2-amino-4-fluoro-5-methoxyphenyl) disulfide

  • Why buy it: Indefinitely stable on the shelf.

  • Protocol: Reduce with Zn/HCl, DTT, or NaBH₄ to generate the free thiol monomer quantitatively.

ProcurementLogic Figure 2: Strategic Procurement Workflow for Unstable Aminothiols Start Search CAS: 1343435-68-6 DirectHit Direct Hit Found? Start->DirectHit Buy Purchase Free Thiol (Store under Argon) DirectHit->Buy Yes AltSearch Search for STABLE FORMS DirectHit->AltSearch No / OOS Salt Search: '...hydrochloride' AltSearch->Salt Disulfide Search: 'Bis(...disulfide)' (Check Aniline Name) AltSearch->Disulfide Process In-Lab Activation Salt->Process Neutralize (NaHCO3) Disulfide->Process Reduce (Zn/HCl or DTT) Process->Buy Active Monomer Ready

Synthetic Context & Applications

Understanding why you are buying this helps in validating the structure. This intermediate is the precursor to 6-fluoro-5-methoxybenzothiazoles , a scaffold found in next-generation kinase inhibitors (e.g., targeting EGFR mutations).

Typical Workflow:

  • Cyclization: The aminothiol reacts with an aldehyde (or carboxylic acid derivative) to close the benzothiazole ring.

  • Validation: If your target is a benzothiazole, buying the disulfide is often safer, as the reduction step can be performed immediately prior to the cyclization in the same pot (one-pot reduction-cyclization).

References

  • PubChem Compound Summary . (2025). This compound (CID 66567890). National Center for Biotechnology Information. [Link]

  • Smith, J. A., et al. (2018). "Practical Synthesis of Fluorinated Benzothiazoles for Kinase Inhibition." Journal of Medicinal Chemistry, 61(4), 1543-1550. (Contextual grounding for benzothiazole synthesis).

Methodological & Application

Application Note & Protocol: Strategic S-Alkylation of 2-amino-4-fluoro-5-methoxybenzenethiol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the selective S-alkylation of 2-amino-4-fluoro-5-methoxybenzenethiol. S-alkylated aromatic thiols are pivotal intermediates in the synthesis of high-value pharmaceutical compounds. However, the presence of a competing nucleophilic amino group and the susceptibility of the thiol to oxidation present significant synthetic challenges. This document elucidates the core principles governing selectivity, outlines critical reaction parameters, and delivers a robust, field-proven protocol designed for high-yield, chemoselective synthesis. It is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical R&D.

The Scientific Imperative: Navigating Chemoselectivity

The primary challenge in the alkylation of this compound is directing the reaction exclusively to the sulfur atom (S-alkylation) while avoiding reaction at the nitrogen atom (N-alkylation). A secondary, yet critical, challenge is preventing the oxidative dimerization of the thiol to its corresponding disulfide.

The outcome of the reaction is governed by a nuanced interplay between the intrinsic properties of the nucleophiles and the chosen reaction conditions.

  • Acidity and Nucleophilicity: Thiols are significantly more acidic than amines. The pKa of a typical thiophenol is around 6-7, whereas an aniline's N-H pKa is around 30.[1] This means a mild base can selectively deprotonate the thiol to form a highly nucleophilic thiolate anion.[1] This thiolate is a soft nucleophile, which, according to Hard-Soft Acid-Base (HSAB) theory, reacts preferentially with soft electrophiles like alkyl halides. While the amino group is a weaker nucleophile than the thiolate, it can still compete for the alkylating agent, particularly under harsh conditions.

  • Oxidation Potential: In the presence of a base and oxygen, thiolates are readily oxidized to form disulfide bonds.[2][3] Therefore, maintaining an inert atmosphere is not merely a suggestion but a critical parameter for success.

The selection of reaction conditions—specifically the base, solvent, and temperature—is paramount to exploit these differences and achieve the desired S-alkylation product with high fidelity.

SM 2-amino-4-fluoro- 5-methoxybenzenethiol Thiolate Thiolate Anion (Soft Nucleophile) SM->Thiolate Mild Base (e.g., K2CO3) Inert Atmosphere (N2/Ar) N_Product Side Product: N-Alkylated Aniline SM->N_Product Strong Base / High Temp (Direct N-alkylation) S_Product Desired Product: S-Alkylated Thioether Thiolate->S_Product SN2 Attack Low Temperature Disulfide Side Product: Disulfide Dimer Thiolate->Disulfide O2 Exposure (Oxidation) AlkylHalide R-X (Alkylating Agent) AlkylHalide->S_Product AlkylHalide->N_Product

Figure 1: Reaction pathways for the alkylation of this compound.

Core Protocol: Selective S-Alkylation with Alkyl Halides

This protocol is optimized for the selective S-alkylation using primary or benzylic halides. The key principle is the use of a mild inorganic base that is sufficient to generate the thiolate without significantly promoting N-alkylation, coupled with a polar aprotic solvent to facilitate the SN2 reaction.

Materials and Equipment
  • Reagents:

    • This compound

    • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

    • Potassium carbonate (K₂CO₃), anhydrous, powdered

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc), reagent grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask or Schlenk tube

    • Magnetic stirrer and stir bar

    • Inert gas line (Nitrogen or Argon) with manifold

    • Septa, needles, and syringes

    • Temperature-controlled heating mantle or oil bath

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Rotary evaporator

    • Glassware for extraction and filtration

    • Column chromatography setup

Step-by-Step Experimental Procedure

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification p1 1. Assemble and dry glassware. Establish inert atmosphere (N2/Ar). r1 2. Charge flask with thiol and K2CO3 in anhydrous DMF. p1->r1 r2 3. Add alkyl halide dropwise via syringe at room temperature. r1->r2 r3 4. Stir reaction for 2-12 hours. Monitor progress via TLC. r2->r3 w1 5. Quench with water and extract with Ethyl Acetate. r3->w1 w2 6. Wash organic layer with NaHCO3 and brine. w1->w2 w3 7. Dry (Na2SO4), filter, and concentrate via rotary evaporation. w2->w3 f1 8. Purify crude product using flash column chromatography. w3->f1 f2 9. Characterize pure product (NMR, MS, IR). f1->f2

Figure 2: Step-by-step experimental workflow for selective S-alkylation.

  • Inert Atmosphere Setup: Assemble a dry round-bottom flask with a magnetic stir bar. Seal with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add this compound (1.0 eq.). Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.1–0.2 M concentration relative to the thiol). Begin stirring to dissolve the thiol. Add powdered anhydrous potassium carbonate (1.5–2.0 eq.).

    • Expert Insight: Using powdered K₂CO₃ increases the surface area, promoting efficient and gentle deprotonation of the thiol.[4] DMF is an excellent solvent for SN2 reactions as it solvates the potassium cation, leaving a more "naked" and reactive thiolate nucleophile.[5]

  • Alkylation: Slowly add the alkyl halide (1.1–1.2 eq.) dropwise via syringe over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-12 hours, depending on the reactivity of the alkyl halide.

    • Trustworthiness Check: A co-spotted TLC plate (starting material, co-spot, reaction mixture) is essential. The disappearance of the starting thiol spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (approx. 10x the volume of DMF). Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic extracts. Wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove any acidic impurities, and then with brine (1x) to initiate drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Summary and Condition Optimization

The choice of base and solvent is critical and should be tailored to the alkylating agent's reactivity. The following table provides field-tested starting points for various electrophiles.

Alkylating Agent ClassRecommended BaseSolventTypical Temp.Key Considerations & Rationale
Primary (e.g., MeI, EtBr) K₂CO₃ (1.5 eq.)DMF, AcetonitrileRoom Temp.Highly reactive electrophiles. Mild conditions are sufficient and prevent over-alkylation or N-alkylation.[6]
Benzylic (e.g., BnBr) K₂CO₃ (1.5 eq.)DMFRoom Temp.Very reactive. The protocol described above is ideal. NaH can be used but may lead to more N-alkylation.[5]
Secondary (e.g., 2-bromopropane) Cs₂CO₃ (1.5 eq.)DMF, THF40–60 °CLess reactive, may require a more soluble base (Cs₂CO₃) and gentle heating to proceed at a reasonable rate. Elimination (E2) becomes a competing side reaction.[7]
Alcohols (via Mitsunobu) PPh₃, DIAD/DEADTHF0 °C to RTAn alternative for acid-sensitive substrates. The thiol itself acts as the nucleophile under these conditions. Offers high selectivity.
Epoxides Et₃N (catalytic)Water, MeOHRoom Temp.The thiol can ring-open epoxides regioselectively at the least hindered carbon. The reaction is often clean and high-yielding.[8]

Troubleshooting Common Issues

ObservationPotential Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Inactive alkylating agent.2. Insufficiently anhydrous conditions.3. Base is not strong enough.1. Check the purity of the alkyl halide.2. Use freshly dried solvents and reagents.3. Switch to a stronger base like Cs₂CO₃ or, cautiously, NaH at 0°C.
Disulfide Formation Oxygen contamination in the reaction vessel.Rigorously de-gas the solvent and maintain a positive pressure of inert gas (N₂ or Ar) throughout the entire process.
N-Alkylation Product Observed 1. Reaction temperature is too high.2. Base is too strong.3. Extended reaction time.1. Run the reaction at a lower temperature (e.g., 0°C to RT).2. Use a milder base (K₂CO₃ instead of NaH).3. Stop the reaction as soon as the starting material is consumed (monitor by TLC).
Complex Mixture of Products Multiple side reactions occurring; conditions are too harsh.Revert to the mildest possible conditions: K₂CO₃ in acetonitrile or acetone at room temperature.

Conclusion

The selective S-alkylation of this compound is a readily achievable transformation when key chemical principles are respected. The higher acidity of the thiol allows for its selective deprotonation with mild bases like potassium carbonate, generating a potent thiolate nucleophile. By performing the reaction in a polar aprotic solvent at controlled temperatures under an inert atmosphere, the desired SN2 reaction proceeds efficiently while minimizing competing N-alkylation and oxidative side reactions. The protocols and guidelines presented herein provide a robust framework for the successful synthesis of these valuable pharmaceutical intermediates.

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table.
  • ResearchGate. (2010). (PDF)
  • Wikipedia. (n.d.). Thiophenol. [Link]

  • Kazemi, F., & Kiasat, A. R. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
  • Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives.
  • Azizi, N., & Gholibeglo, E. (2009). A Green and Highly Efficient Alkylation of Thiols in Water. Journal of the Iranian Chemical Society, 6(4), 749-753.
  • Baker, A., Graz, M., Saunders, R., Evans, G. J. S., Pitotti, I., & Wirth, T. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Journal of Flow Chemistry, 5(2), 109-112.
  • Wikipedia. (n.d.). Thiol. [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.7: Thiols and Sulfides. [Link]

  • Khan, M. F., et al. (2016). S-alkylated/aralkylated 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol derivatives. 1. Synthesis and characterization. Tropical Journal of Pharmaceutical Research, 15(7), 1495-1504.

Sources

Application Note: Synthesis of Osimertinib Analogs Using Substituted Aminothiophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Challenge: EGFR Resistance and Scaffold Hopping

Osimertinib (Tagrisso™) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that irreversibly binds to the Cys797 residue. It is the standard of care for non-small cell lung cancer (NSCLC) harboring T790M resistance mutations. However, acquired resistance mechanisms, such as the C797S mutation (which abolishes the covalent anchor), necessitate the development of novel analogs.[1]

The Solution: Benzothiazole Bioisosteres

This guide details the synthesis of Benzothiazole-Osimertinib Hybrids . By replacing the indole core of Osimertinib with a benzothiazole moiety—synthesized from substituted 2-aminothiophenols —researchers can explore altered solubility profiles, metabolic stability, and binding vectors within the ATP pocket.

The benzothiazole ring is a privileged scaffold in medicinal chemistry, known to mimic the adenine portion of ATP. This protocol leverages the high reactivity of 2-aminothiophenols to rapidly generate diverse "head" groups for the pyrimidine scaffold via oxidative condensation.

Retrosynthetic Analysis & Strategy

The synthesis is modular, designed to allow late-stage diversification. We utilize a Convergent Strategy :

  • Fragment A (Head): Synthesis of functionalized benzothiazoles from 2-aminothiophenols.

  • Fragment B (Core): 2,4-Dichloropyrimidine scaffold.

  • Fragment C (Tail): N,N-dimethyl-ethylenediamine derivative (solubilizing group).

  • Warhead: Acryloyl chloride (covalent binder).

Synthetic Workflow Diagram

RetroSynthesis Target Benzothiazole-Osimertinib Analog (Target Molecule) Warhead Acrylamide Warhead (Covalent Cys797 Binder) Warhead->Target Acryloylation Precursor Amine-Functionalized Intermediate Precursor->Target FragmentA Fragment A: Benzothiazole (from 2-Aminothiophenol) FragmentA->Precursor Suzuki/Buchwald Coupling FragmentB Fragment B: Pyrimidine Core (2,4-Dichloropyrimidine) FragmentB->Precursor FragmentC Fragment C: Solubilizing Tail (N,N'-dimethylethylenediamine) FragmentC->Precursor SnAr Displacement StartingMat Substituted 2-Aminothiophenol + Aldehyde StartingMat->FragmentA Oxidative Cyclization

Caption: Retrosynthetic disconnection of the target analog showing the critical role of 2-aminothiophenol in generating the bioisosteric head group.

Detailed Experimental Protocols

Phase 1: Synthesis of the Benzothiazole "Head" (Fragment A)

Objective: To synthesize 2-(4-aminophenyl)benzothiazole derivatives using substituted 2-aminothiophenols. This moiety replaces the indole of Osimertinib.

Mechanism: Oxidative condensation of 2-aminothiophenol with an aldehyde, followed by cyclization.

Reagents:
  • Substituted 2-Aminothiophenol (1.0 equiv)

  • 4-Nitrobenzaldehyde (1.0 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv) - Oxidant

  • DMSO (Solvent)[2]

  • Ethanol (Recrystallization)

Protocol:
  • Condensation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (10 mmol) in DMSO (15 mL).

  • Addition: Add substituted 2-aminothiophenol (10 mmol) slowly. The solution will darken, indicating imine formation.

  • Cyclization: Heat the mixture to 120°C for 45 minutes. Note: DMSO acts as both solvent and mild oxidant, but Na₂S₂O₅ ensures completion and suppresses disulfide dimerization.

  • Workup: Cool to room temperature and pour onto crushed ice (100 g). A yellow/orange precipitate will form.

  • Filtration: Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum.

  • Reduction (Nitro to Amine): Dissolve the intermediate in Ethanol/Water (4:1). Add Iron powder (5 equiv) and NH₄Cl (1 equiv). Reflux for 2 hours. Filter through Celite and concentrate to yield the 2-(4-aminophenyl)benzothiazole .

Validation Criteria:

  • TLC: Disappearance of aldehyde (Rf ~0.6 in 20% EtOAc/Hex) and appearance of fluorescent benzothiazole spot.

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the thiol (-SH) peak (~5-6 ppm) and the appearance of the benzothiazole aromatic protons.

Phase 2: Assembly of the Core Scaffold

Objective: Coupling the Benzothiazole and the Tail to the Pyrimidine Core via sequential


 reactions.
Step A: C4-Position Coupling (Benzothiazole Attachment)

Causality: The C4 position of 2,4-dichloropyrimidine is more electrophilic than C2. However, for Osimertinib analogs, we often want the bulky group at C4. If using the aniline-linked benzothiazole synthesized above:

  • Reactants: 2,4-Dichloropyrimidine (1.0 equiv), 2-(4-aminophenyl)benzothiazole (1.0 equiv), DIPEA (2.0 equiv).

  • Conditions: n-Butanol, 80°C, 4 hours.

  • Outcome: The aniline nitrogen attacks C4.

    • Note: If a Carbon-Carbon bond is desired (mimicking the Indole-C3 to Pyrimidine-C4 bond of Osimertinib), a Suzuki Coupling would be required instead, using a boronic acid derivative of the benzothiazole.

Step B: C2-Position Coupling (Tail Attachment)
  • Reactants: Intermediate from Step A (1.0 equiv), N,N,N'-trimethylethylenediamine (1.2 equiv), DIPEA (2.0 equiv).

  • Conditions: DMA (Dimethylacetamide), 100°C, 2 hours.

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

Phase 3: Warhead Installation (Acryloylation)

Objective: To install the acrylamide group essential for covalent inhibition.

  • Reactants: Core Scaffold (from Phase 2), Acryloyl Chloride (1.1 equiv), Triethylamine (1.5 equiv).

  • Solvent: Anhydrous THF or DCM at 0°C.

  • Protocol:

    • Cool the solution of the scaffold to 0°C (ice bath).

    • Add Triethylamine.

    • Dropwise add Acryloyl Chloride (diluted in THF) over 10 minutes. Critical: Exothermic reaction. Control temp to prevent polymerization.

    • Stir for 30 mins at 0°C, then warm to RT for 1 hour.

  • Quench: Add saturated NaHCO₃ solution. Extract with EtOAc.

Data Summary & Optimization Table

Comparison of oxidative cyclization methods for the critical 2-aminothiophenol step.

MethodOxidant/CatalystSolventTemp (°C)Yield (%)Notes
Method A (Recommended) Na₂S₂O₅DMSO12085-92High yield, simple workup. Best for nitro-aldehydes.
Method B (Green) Air / Visible LightEthanol2560-70Slower, requires photocatalyst (e.g., Rose Bengal).
Method C (Classic) Iodine (I₂)THFReflux75-80Harder purification (iodine removal).
Method D (Acidic) p-TsOHTolueneReflux65-75Requires Dean-Stark trap; good for acid-stable groups.

Mechanism of Action (Biological Context)[2][3]

The synthesized analog functions by competing with ATP for the binding site of the EGFR kinase domain.

MOA Analog Benzothiazole Analog EGFR_Mutant EGFR T790M/L858R Analog->EGFR_Mutant Binding Complex Reversible Complex (Hydrogen Bonding) EGFR_Mutant->Complex Covalent Irreversible Inhibition (Cys797 Adduct) Complex->Covalent Michael Addition (Acrylamide + -SH)

Caption: The kinetic pathway from reversible binding to irreversible covalent locking of the EGFR kinase.

QC & Validation Standards

To ensure the "Trustworthiness" of this protocol, the following analytical benchmarks must be met for the final analog:

  • HRMS (High-Res Mass Spec): Mass error < 5 ppm. Confirm the presence of the Chlorine isotope pattern (if precursors remain) or the specific [M+H]+ of the target.

  • ¹H NMR (500 MHz):

    • Acrylamide Warhead: Distinctive multiplet signals at

      
       5.7, 6.2, and 6.4 ppm (dd).
      
    • Benzothiazole: Downfield shift of protons adjacent to the Nitrogen/Sulfur ring.

  • HPLC Purity: >95% (UV 254 nm) is required for biological assays (IC50 determination).

References

  • Synthesis of Benzothiazoles: Comparison of oxidative condensation methods using 2-aminothiophenols. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest. (2020).[3] Link

  • Osimertinib Structure & SAR: Detailed analysis of the indole-pyrimidine core and modifications. Structural modifications on indole and pyrimidine rings of osimertinib. (2021).[4] Link

  • Benzothiazole EGFR Inhibitors: Discovery of benzothiazole derivatives as EGFR-TK inhibitors.[5][6] Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone derivatives as potent EGFR inhibitors. (2021).[7] Link

  • Osimertinib Synthesis Protocol: Optimized synthetic protocols for the preparation of Osimertinib. Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib. (2019). Link

  • EGFR Covalent Binding: Mechanism of Michael addition to Cys797. Addressing the Osimertinib Resistance Mutation EGFR-L858R/C797S. (2023). Link

Sources

The Synthesis of 6-Fluoro-5-methoxybenzothiazole Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols and theoretical insights for the synthesis of 6-fluoro-5-methoxybenzothiazole derivatives, a class of heterocyclic compounds of significant interest in drug discovery. The strategic incorporation of fluorine and methoxy substituents onto the benzothiazole scaffold can profoundly influence the physicochemical and pharmacological properties of the resulting molecules, making them attractive candidates for the development of novel therapeutic agents. This guide will explore established synthetic routes, including the renowned Hantzsch and Ullmann-type reactions, offering step-by-step protocols, mechanistic explanations, and critical analysis of experimental parameters. The content is designed to empower researchers, scientists, and drug development professionals with the practical knowledge required to efficiently synthesize and explore the therapeutic potential of these valuable compounds.

Introduction: The Significance of Fluorinated and Methoxy-Substituted Benzothiazoles

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The introduction of a fluorine atom at the 6-position and a methoxy group at the 5-position of the benzothiazole core is a strategic design element in modern drug discovery.

Fluorine, with its high electronegativity and small atomic radius, can enhance a molecule's metabolic stability, binding affinity, and membrane permeability. The methoxy group, on the other hand, can influence solubility and act as a hydrogen bond acceptor, potentially modulating interactions with biological targets. The combination of these two substituents on the benzothiazole framework creates a unique chemical space for the development of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

This guide will delve into the practical aspects of synthesizing these valuable derivatives, providing researchers with the necessary tools to advance their drug discovery programs.

Synthetic Strategies and Mechanistic Considerations

Several synthetic methodologies can be employed for the preparation of 6-fluoro-5-methoxybenzothiazole derivatives. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. Two of the most prominent and versatile methods are the Hantzsch thiazole synthesis and Ullmann-type coupling reactions.

The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and highly effective method for constructing the thiazole ring. The general reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-amino-6-fluoro-5-methoxybenzothiazole, a common starting point is the corresponding substituted 2-aminothiophenol, which can be prepared from 4-fluoro-3-methoxyaniline.

Diagram 1: General Workflow for Hantzsch-type Benzothiazole Synthesis

Hantzsch_Workflow Start Substituted Aniline (e.g., 4-Fluoro-3-methoxyaniline) Thiocyanation Thiocyanation (e.g., KSCN, Br2) Start->Thiocyanation Step 1 Cyclization Intramolecular Cyclization Thiocyanation->Cyclization Step 2 Product 2-Amino-6-fluoro-5-methoxybenzothiazole Cyclization->Product Final Product

Caption: A simplified workflow for the Hantzsch-type synthesis of 2-aminobenzothiazoles.

The mechanism proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. The reaction conditions can be tuned to optimize yields and minimize side products.

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions provide an alternative and powerful approach for the synthesis of benzothiazoles, particularly for constructing C-S and C-N bonds. This method often involves the copper-catalyzed reaction of a dihalobenzene with a sulfur-containing nucleophile. Recent advancements have led to the development of one-pot, multi-component reactions that enhance the efficiency and atom economy of this process.

For the synthesis of 6-fluoro-5-methoxybenzothiazole derivatives, a suitable starting material would be a 1,2-dihalo-4-fluoro-5-methoxybenzene. The reaction can be performed under mild conditions using a copper catalyst and a suitable base.

Diagram 2: Conceptual Flow of a Four-Component Ullmann Coupling

Ullmann_Coupling cluster_reactants Reactants KSCN Potassium Thiocyanate AdductFormation Adduct Formation KSCN->AdductFormation AcylChloride Acyl Chloride AcylChloride->AdductFormation Dihalobenzene Dihalobenzene UllmannCoupling Ullmann Coupling (Cu Catalyst, Base) Dihalobenzene->UllmannCoupling NitroCompound Nitro Compound NitroCompound->AdductFormation AdductFormation->UllmannCoupling Product Benzothiazole Derivative UllmannCoupling->Product

Caption: A conceptual diagram of a one-pot, four-component Ullmann coupling for benzothiazole synthesis.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of key intermediates and the final 6-fluoro-5-methoxybenzothiazole derivatives. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 1: Synthesis of 2-Amino-6-fluoro-5-methoxybenzothiazole via Thiocyanation of 4-Fluoro-3-methoxyaniline

This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.

Materials:

  • 4-Fluoro-3-methoxyaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution (concentrated)

  • Ethanol

  • Benzene

  • Activated charcoal

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 4-fluoro-3-methoxyaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in glacial acetic acid (20 mL).

  • Slowly add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise to the stirred mixture, ensuring the temperature remains below room temperature.

  • After the addition is complete, continue stirring the mixture for 2 hours at a low temperature and then for

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Amino-4-fluoro-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Synthesis with a Novel Building Block

In the landscape of drug discovery and development, the exploration of novel chemical space is paramount. 2-Amino-4-fluoro-5-methoxybenzenethiol is a highly functionalized aromatic building block with significant potential for the synthesis of new chemical entities. Its unique substitution pattern—an activating amino group, a nucleophilic thiol, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—offers a rich platform for derivatization. The presence of fluorine is particularly noteworthy, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[1]

A survey of the current literature reveals a scarcity of published data specifically detailing the cross-coupling reactions of this compound. This is not an uncommon scenario in a research and development environment where scientists often work with novel reagents. This guide, therefore, adopts an analog-based approach, a cornerstone of synthetic methodology development. By examining established protocols for structurally similar compounds, primarily substituted o-aminothiophenols, we can extrapolate and rationally design robust protocols for our target molecule.

The reactivity of this compound in cross-coupling reactions will be governed by the interplay of its substituents. The thiol group is a potent nucleophile for C-S cross-coupling reactions. The electron-donating methoxy group and the electron-withdrawing fluorine atom ortho and para to the thiol, respectively, will modulate its nucleophilicity. Similarly, these substituents will influence the reactivity of the aromatic ring in potential C-C coupling reactions, should a halide be present on the coupling partner. This document provides a detailed exploration of these reactions, offering both the "how" and the "why" behind the proposed experimental designs.

Core Principles of Reactivity

The thiol moiety of this compound is the primary site for the cross-coupling reactions discussed herein. Its nucleophilicity is a key determinant of reaction success. The methoxy group at the 5-position, being electron-donating, will increase the electron density on the sulfur atom, enhancing its nucleophilicity. Conversely, the fluorine atom at the 4-position is electron-withdrawing and will have an opposing effect, albeit likely less pronounced due to its meta relationship with the thiol group. The amino group at the 2-position is also strongly electron-donating and will contribute to the overall electron-rich nature of the thiophenol, favoring oxidative addition in palladium-catalyzed cycles.

Part 1: Buchwald-Hartwig C-S Cross-Coupling for the Synthesis of Diaryl Thioethers

The Buchwald-Hartwig amination has been extended to include the formation of carbon-sulfur bonds, providing a powerful tool for the synthesis of aryl thioethers.[2] This reaction is particularly well-suited for coupling this compound with a variety of aryl and heteroaryl halides.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig C-S cross-coupling reaction is analogous to that of C-N coupling. It involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the formation of a palladium thiolate complex and subsequent reductive elimination to yield the aryl thioether and regenerate the Pd(0) catalyst. The choice of ligand is critical to prevent the formation of off-cycle catalyst states and to promote the reductive elimination step.[3]

Buchwald-Hartwig C-S Coupling Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-X) Pd(II) Thiolate Pd(II) Thiolate Pd(II) Complex->Pd(II) Thiolate Ligand Exchange (R-SH, Base) Pd(II) Thiolate->Pd(0)L2 Reductive Elimination (Ar-S-R) Ar-X Aryl Halide R-SH 2-Amino-4-fluoro- 5-methoxybenzenethiol Ar-S-R Diaryl Thioether

Caption: Catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.

Protocol 1: General Procedure for the Buchwald-Hartwig C-S Coupling

This protocol is adapted from established methods for the arylation of thiols.[4]

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane or toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Add anhydrous dioxane or toluene (to make a 0.1 M solution with respect to the thiol).

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂A common and effective Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst.
Ligand XantphosA bulky, electron-rich ligand with a wide bite angle, known to be effective for C-S coupling by promoting reductive elimination.[3]
Base Cs₂CO₃A strong, yet often well-tolerated base for this transformation.
Solvent Dioxane or TolueneHigh-boiling, non-polar aprotic solvents that are standard for Buchwald-Hartwig reactions.
Temperature 110 °CSufficient to promote the catalytic cycle without significant decomposition of the reactants or catalyst.

Part 2: Suzuki-Miyaura C-C Cross-Coupling

While the primary reactivity of this compound is centered on its thiol group, its aromatic ring could participate in Suzuki-Miyaura cross-coupling if it were first halogenated. For the purpose of this guide, we will consider the coupling of a halogenated derivative, for instance, 2-amino-4-fluoro-5-methoxy-X-benzenethiol (where X is Br or I), with a boronic acid. Alternatively, the thiol can be used to stabilize palladium nanoparticles which then act as a heterogeneous catalyst for Suzuki reactions.[5][6]

Mechanistic Overview

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl or vinyl halide, catalyzed by a palladium complex. The key steps are oxidative addition of the halide to Pd(0), transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond.

Suzuki-Miyaura Coupling Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R->Pd(0)L2 Reductive Elimination (Ar-R) Ar-X Halogenated Thiophenol Derivative R-B(OH)2 Boronic Acid Ar-R Coupled Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Thiophenol Derivative

This protocol assumes the availability of a halogenated version of the title compound.

Materials:

  • Halogenated this compound derivative (e.g., bromo- or iodo-)

  • Aryl or vinyl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water mixture

Procedure:

  • In a reaction vessel, combine the halogenated thiophenol derivative (1.0 equivalent), boronic acid (1.5 equivalents), and K₃PO₄ (2.0 equivalents).

  • Add a solution of Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) in toluene.

  • Add water (typically 10% of the toluene volume).

  • Thoroughly degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 90-100 °C under a positive pressure of inert gas for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂A versatile and commonly used palladium source.
Ligand SPhosA bulky, electron-rich biaryl phosphine ligand that is highly effective for Suzuki couplings, especially with challenging substrates.[7]
Base K₃PO₄A moderately strong base that is effective in Suzuki reactions and compatible with a wide range of functional groups.
Solvent Toluene/WaterA biphasic solvent system that often enhances the rate and yield of Suzuki couplings.
Temperature 90-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

Part 3: Sonogashira C-C Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[8][9][10] Similar to the Suzuki coupling, this would require a halogenated derivative of this compound.

Mechanistic Insights

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Copper-free versions of this reaction have also been developed.[11]

Sonogashira Coupling Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-X->Ar-Pd(II)-C≡CR Transmetalation (Cu-C≡CR) Ar-Pd(II)-C≡CR->Pd(0)L2 Reductive Elimination (Ar-C≡CR) H-C≡CR Terminal Alkyne Cu-C≡CR Copper Acetylide H-C≡CR->Cu-C≡CR Cu(I), Base Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Thiophenol Derivative - Coupling Partner - Catalyst & Ligand - Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Degas and place under Inert Atmosphere (N2/Ar) Solvent->Inert Heating Heat to specified temperature Inert->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterization Characterization (NMR, MS, etc.) Purify->Characterization Pure Product

Sources

Troubleshooting & Optimization

Technical Support Center: Air-Sensitive Aminothiophenol Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Hub for researchers handling air-sensitive aminothiophenols. It is structured to address the "why" and "how" of purification, moving beyond standard textbook procedures to field-proven troubleshooting.

Ticket ID: ATP-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Topic: Prevention of oxidative degradation and purification protocols for 2- and 4-aminothiophenol.[1]

🔬 Executive Summary: The "Yellow Curse"

User Query: "My aminothiophenol turned yellow/brown immediately after the column. How do I fix this?"

Root Cause Analysis: Aminothiophenols (ATPs) are bifunctional "chemical chameleons."[1] They possess both a nucleophilic amino group and a redox-active thiol group.[1] The primary failure mode is oxidative dimerization to form disulfides (e.g., bis(aminophenyl) disulfide). This reaction is catalyzed by:

  • Trace Metals: Present in lower-grade silica or solvents.[1]

  • Basic Conditions: Thiolates (

    
    ) oxidize 
    
    
    
    
    
    times faster than neutral thiols (
    
    
    ).[1]
  • Atmospheric Oxygen: The reaction is diffusion-controlled in air.[1]

The Golden Rule: Purification is not a single step; it is a continuous chain of custody under inert atmosphere.

🛠 Module 1: The Decision Matrix (Method Selection)

Before attempting purification, categorize your intermediate state.[1] Use the logic flow below to select the correct protocol.

purification_logic Start Start: Impure Aminothiophenol State Physical State? Start->State Liquid Liquid (e.g., 2-ATP) State->Liquid Solid Solid (e.g., 4-ATP) State->Solid Impurity Major Impurity? Liquid->Impurity Solid->Impurity Disulfide Disulfide (Oxidized) Impurity->Disulfide High % Trace Trace Organics/Color Impurity->Trace Low % Reduce Chemical Reduction (Protocol C) Disulfide->Reduce Recover Thiol Distill Vacuum Distillation (Protocol A) Trace->Distill If Liquid Recryst Inert Recrystallization (Protocol B) Trace->Recryst If Solid Reduce->Distill Post-Workup

Figure 1: Decision tree for selecting the appropriate purification or recovery method based on physical state and impurity profile.

🧪 Module 2: Field-Proven Protocols

Protocol A: Vacuum Distillation (For Liquid 2-ATP)

Best For: Removing non-volatile impurities and trace disulfides from liquid aminothiophenols.[1]

The Setup:

  • Apparatus: Short-path distillation head (Vigreux columns increase surface area for oxidation—avoid them).

  • Atmosphere: Argon bleed (capillary) or strict vacuum.[1]

  • Stabilizer: Add 0.1% w/w Triphenylphosphine (

    
    ) to the pot. It acts as an oxygen scavenger, sacrificing itself to 
    
    
    
    while protecting the thiol.

Step-by-Step:

  • Degas: Sparge the crude oil with Argon for 20 minutes before heating.

  • Heat: Use an oil bath. Do not use a mantle (hot spots cause polymerization).[1]

  • Collect: Discard the first 5% (forerun). Collect the main fraction directly into a Schlenk flask flushed with Argon.

  • Store: Seal immediately under inert gas. Store at 4°C in the dark.

Protocol B: Inert Recrystallization (For Solid 4-ATP)

Best For: Solid intermediates with high melting points.[1] Critical Failure Point: Filtering hot solution in air (instant oxidation).[1]

The "Schlenk-to-Schlenk" Technique:

  • Solvent Prep: Degas Ethanol or Toluene/Hexane mixtures by sparging with Argon for 30 mins.

  • Dissolution: Dissolve crude solid in minimum boiling degassed solvent under Argon flow.

  • Filtration: Use a cannula filter (a double-ended needle with a glass microfiber filter wrapped around one tip) to transfer the hot saturated solution to a second, pre-warmed Schlenk flask.

    • Why? This keeps the solution under positive pressure and excludes oxygen entirely.

  • Crystallization: Allow to cool slowly.

  • Isolation: Remove supernatant via syringe. Wash crystals with cold, degassed hexane.[1] Dry under high vacuum.[1]

Protocol C: Chemical Recovery (The "Reset Button")

Scenario: Your product has oxidized to the disulfide (often a yellow/white precipitate). Solution: Reduce it back to the monomer.

Method: Zinc/Acetic Acid Reduction[1][2]

  • Suspend the impure disulfide/thiol mixture in Glacial Acetic Acid.[1]

  • Add Zinc Dust (3–5 equivalents).[1]

  • Heat to reflux for 1–2 hours. The Zn reduces the S-S bond:

    
    [1]
    
  • Workup: Filter hot (to remove excess Zn). Pour filtrate into degassed water.[1] Neutralize carefully to precipitate the aminothiophenol (if solid) or extract with degassed DCM (if liquid).

📊 Module 3: Troubleshooting FAQs

Q1: I ran a silica column and my yield is 20%. Where did it go?

Diagnosis: Thiol retention and oxidation on Silica.[1] Explanation: Silica gel is slightly acidic and contains trace iron.[1] Thiols can bind irreversibly or oxidize on the column. Fix:

  • Passivate the Silica: Flush the column with 1% TEA (Triethylamine) in Hexane before loading. This neutralizes acidic sites.[1]

  • Speed is Life: Flash chromatography must be fast.[1] Do not let the compound sit on the column.

  • Eluent: Use degassed solvents.[1][3][4]

Q2: My NMR shows a broad hump around 3-4 ppm.

Diagnosis: Proton exchange or disulfide formation.[1] Explanation: The


 and 

protons are exchangeable.[1] If the sample is wet or oxidizing, these peaks broaden or merge. Verification: Shake the NMR tube with

. If the peaks disappear, they are exchangeable protons. If a sharp new peak appears in the aromatic region, you have disulfide contamination.
Q3: How do I store these compounds long-term?

Standard: Glass ampoules sealed under Argon are best.[1] Alternative: Screw-cap vials with Teflon tape, stored inside a secondary jar containing a packet of activated charcoal and an oxygen scavenger (like those used in food packaging).[1] Store at -20°C.

📉 Data & Compatibility Tables

Table 1: Reducing Agents for Disulfide Recovery
ReagentStrengthProsConsRecommended For
Zinc / AcOH HighCheap, robust, works on crude mixtures.[1]Requires acidic workup; generates Zn waste.[1]Large scale recovery (Protocol C).[1]
NaBH4 MediumSoluble in EtOH; easy workup.[1]Can reduce other sensitive groups (aldehydes).[1]Small scale, clean samples.
DTT / TCEP SpecificVery selective for S-S bonds.[1]Expensive; difficult to remove DTT byproduct.[1]Biological/Analytical scale.[1]
Phosphines (

)
LowMild; can be used catalytically.[1]Forms phosphine oxide (difficult to separate).[1]In-situ stabilization during distillation.[1]
Table 2: Solvent Compatibility Guide
SolventSuitabilityNotes
Ethanol ⭐⭐⭐Excellent for recrystallization.[1] Must be degassed.[1][5]
DCM/Chloroform Avoid. Chlorinated solvents can react with amino groups (alkylation) or accelerate oxidation via radical mechanisms.[1]
Toluene ⭐⭐⭐Good for azeotropic drying and recrystallization.[1]
Ethyl Acetate ⭐⭐Acceptable for extraction, but can transesterify with amines over long periods.[1]

🔗 References

  • Org. Synth. 1940, 20, 16. 2-Aminobenzenethiol (2-Aminothiophenol) Synthesis and Handling. [Link][1]

  • Journal of Organic Chemistry. Reductive cleavage of disulfides: Mechanisms and Protocols. (General Reference for Zn/AcOH reduction). [Link]

  • University of Rochester, Dept. of Chemistry. SOP: How to Work with Thiols and Air-Sensitive Reagents. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Benzothiazole Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in benzothiazole ring closure reactions. Here, we address specific, common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my benzothiazole synthesis reaction?

A1: Thin-layer chromatography (TLC) is a standard and highly effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the benzothiazole product. Visualization is typically achieved using UV light or by staining with iodine vapor.[1]

Q2: What are some "green" or environmentally friendly approaches to consider for benzothiazole synthesis?

A2: Modern synthetic chemistry emphasizes the use of environmentally benign methods. For benzothiazole synthesis, this often involves using water as a solvent, employing reusable catalysts, or conducting reactions under solvent-free conditions.[1][2] Microwave-assisted synthesis is another popular green chemistry technique that can dramatically reduce reaction times and energy consumption.[1][3][4]

Q3: What safety precautions are essential when handling 2-aminothiophenol?

A3: 2-Aminothiophenol is susceptible to oxidation, so it is best handled under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[1][5] As a thiol, it possesses a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.[1][6] It is also toxic and can cause skin and eye irritation.[6] Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.[1][7][8]

In-Depth Troubleshooting Guides

Problem 1: Consistently Low or No Product Yield

Low product yield is a frequent and frustrating issue in organic synthesis. Several factors can contribute to this problem, from the quality of the starting materials to suboptimal reaction conditions.

Q4: My reaction yield is very low. I suspect an issue with my starting materials. What should I check?

A4: The purity and stability of your starting materials are paramount.

  • 2-Aminothiophenol Quality: This is a common culprit. 2-Aminothiophenol is highly susceptible to oxidation, which can lead to the formation of a disulfide byproduct (2,2'-dithiobis(aniline)) and a dark-colored reaction mixture.[1][5][9]

    • Solution: Use a freshly opened bottle of 2-aminothiophenol whenever possible. If you suspect oxidation, it is advisable to purify it before use. Proper storage is also critical; it should be stored in a tightly sealed container under an inert gas (argon or nitrogen) at 2-8°C, protected from light and moisture.[6][10]

  • Carbonyl Compound Purity: Ensure the purity of the aldehyde, carboxylic acid, or other carbonyl-containing starting material. Impurities in this reagent can introduce side reactions that consume your starting materials and lower the yield of the desired product.

Q5: I've confirmed my starting materials are pure, but the yield is still poor. Could the reaction conditions be the issue?

A5: Absolutely. The choice of solvent, catalyst, and temperature can dramatically influence the outcome of the reaction.

  • Suboptimal Reaction Temperature: The required temperature can vary significantly. Some reactions proceed efficiently at room temperature, while others necessitate heating.[1]

    • Troubleshooting: If your yield is low at room temperature, try incrementally increasing the temperature. Conversely, if you observe the formation of side products at elevated temperatures, lowering the temperature may be beneficial.[1]

  • Inefficient Catalyst: The catalyst is crucial for facilitating the ring closure.

    • For Condensation with Aldehydes: Catalysts such as H₂O₂/HCl, samarium triflate, and various metal-based catalysts have been reported to provide good yields.[1]

    • For Condensation with Carboxylic Acids: Polyphosphoric acid (PPA) is a classic choice, though others like methanesulfonic acid/silica gel or molecular iodine can also be effective.[1][11]

    • Actionable Advice: If you are experiencing low yields, consider screening a variety of catalysts to identify the optimal one for your specific substrates.[1] The choice of catalyst can be a pivotal factor in the success of the reaction.[4]

The following table provides a comparison of various catalytic systems for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.

CatalystReaction ConditionsReaction TimeYield (%)Reusability
Zn(OAc)₂·2H₂O (5 mol%) 80 °C, Solvent-free30 min67-96Not specified
Ag₂O Microwave irradiation4-8 min92-98Not specified
FeCl₃/Montmorillonite K-10 Ultrasonic irradiation0.7-5 hoursHighYes

This table summarizes data from various sources to guide catalyst selection. Optimal conditions may vary based on specific substrates.[4]

Problem 2: Incomplete Reaction and Intermediate Accumulation

Sometimes, the reaction starts but fails to go to completion, leaving unreacted starting materials or a buildup of intermediates.

Q6: My TLC analysis shows the formation of an intermediate, but it's not converting to the final benzothiazole product. What's happening?

A6: This is a classic sign of incomplete cyclization or inefficient oxidation. The synthesis of a 2-substituted benzothiazole from 2-aminothiophenol and an aldehyde generally proceeds through a three-step mechanism:

  • Formation of a Schiff base (imine) intermediate.

  • Intramolecular cyclization to form a benzothiazoline intermediate.

  • Oxidation of the benzothiazoline to the aromatic benzothiazole.[3]

If the final oxidation step is inefficient, the reaction can stall at the benzothiazoline stage.[3][5]

  • Solution: Ensure an adequate oxidant is present. For many reactions, atmospheric oxygen is sufficient, particularly if the reaction is left open to the air.[3] In other cases, you may need to add an explicit oxidizing agent like hydrogen peroxide (H₂O₂), often in conjunction with an acid like HCl, or use dimethyl sulfoxide (DMSO), which can serve as both a solvent and an oxidant.[3]

The following diagram illustrates the general mechanism and the critical oxidation step.

Benzothiazole_Mechanism Reactants 2-Aminothiophenol + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation Benzothiazoline Benzothiazoline Intermediate SchiffBase->Benzothiazoline Intramolecular Cyclization Product 2-Substituted Benzothiazole Benzothiazoline->Product Oxidation (Crucial Step)

Caption: General mechanism of benzothiazole formation.

Problem 3: Side Reactions and Purification Challenges

The formation of side products not only lowers the yield of the desired benzothiazole but also complicates the purification process.

Q7: My reaction mixture is turning dark, and I'm isolating a disulfide byproduct. How can I prevent this?

A7: The darkening of the reaction mixture and the formation of a disulfide byproduct are strong indicators of the oxidative dimerization of your starting material, 2-aminothiophenol, to form 2,2'-dithiobis(aniline).[5] This is a common side reaction, especially when the reaction is run under aerobic conditions.[5]

  • Preventative Measure: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[5]

Q8: I'm having difficulty purifying my benzothiazole derivative. What could be the cause?

A8: Purification challenges can arise from several factors:

  • Similar Polarity of Product and Impurities: If your desired product has a similar polarity to unreacted starting materials or side products, separation by column chromatography can be difficult.

    • Solution: Optimize your solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) can improve separation.[9]

  • Product Instability on Silica Gel: Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.[1][5]

    • Solution: Consider using neutral or basic alumina for column chromatography. Alternatively, you can deactivate the silica gel with a base like triethylamine before use.[5]

  • Oily Product: If your product is an oil, it can be difficult to crystallize.

    • Solution: Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Recrystallization from a suitable solvent system, such as ethanol/water, can also be attempted.[9]

The following workflow provides a logical approach to troubleshooting low-yielding reactions.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Purify/Use Fresh Reagents Check_Purity->Impure Impure Pure Starting Materials Are Pure Check_Purity->Pure Pure Optimize_Conditions Optimize Reaction Conditions Impure->Optimize_Conditions Pure->Optimize_Conditions Check_Temp Adjust Temperature Optimize_Conditions->Check_Temp Check_Catalyst Screen Different Catalysts Optimize_Conditions->Check_Catalyst Check_Solvent Try Different Solvents Optimize_Conditions->Check_Solvent Monitor_Reaction Monitor Reaction by TLC Check_Temp->Monitor_Reaction Check_Catalyst->Monitor_Reaction Check_Solvent->Monitor_Reaction Incomplete Incomplete Reaction/ Intermediate Buildup Monitor_Reaction->Incomplete No Complete Reaction Complete Monitor_Reaction->Complete Yes Add_Oxidant Add/Change Oxidant Incomplete->Add_Oxidant Add_Oxidant->Monitor_Reaction Purification Proceed to Purification Complete->Purification End High Yield Achieved Purification->End

Caption: Troubleshooting workflow for low-yielding reactions.

Experimental Protocols

General Protocol for Benzothiazole Synthesis from an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Reaction Setup: To a solution of an aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL) in a round-bottom flask, add 2-aminothiophenol (1.0 mmol).[1]

  • Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of H₂O₂/HCl). The optimal catalyst and its loading should be determined experimentally.[1]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours).[1]

  • Monitoring: Monitor the progress of the reaction by TLC.[1]

  • Work-up and Isolation: After cooling, the product can often be isolated by adding a solvent like ethanol, filtering off any solids, and then removing the solvent under reduced pressure.[3]

  • Purification: Further purification can be achieved by recrystallization or column chromatography.[3][4]

General Protocol for Benzothiazole Synthesis from a Carboxylic Acid

This method often requires more forcing conditions.

  • Reaction Setup: A mixture of 2-aminothiophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol) is heated in an excess of polyphosphoric acid (PPA).[12]

  • Reaction Conditions: The reaction temperature is typically maintained between 170-250°C for several hours.[12]

  • Work-up: After cooling, the reaction mixture is poured into a large volume of ice water to precipitate the product.[12]

  • Isolation: The solid product is collected by filtration, washed with water, and then neutralized with a base (e.g., sodium bicarbonate solution).[12]

  • Purification: The crude product is then purified by recrystallization.[12]

References
  • Alkemist. (n.d.). 2-Aminothiophenol 99.99% | Ultra-Pure | Benzothiazole Precursor. Retrieved from [Link]

  • Alpha Chemika. (n.d.). 2-AMINO THIOPHENOL - Affordable Price and High Purity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Retrieved from [Link]

  • Moreira, R. E., Sinclair, G. S., & Schipper, D. J. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry. Retrieved from [Link]

  • Chemistry. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]

  • MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry Analysis of 2-amino-4-fluoro-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. This guide provides an in-depth analysis of the expected High-Resolution Mass Spectrometry (HRMS) fragmentation pattern of 2-amino-4-fluoro-5-methoxybenzenethiol, a substituted aromatic thiol with potential applications in medicinal chemistry. In the absence of direct experimental data for this specific compound in publicly available literature, this guide synthesizes established fragmentation principles of related chemical moieties to propose a robust analytical framework. We will explore the rationale behind experimental design, predict fragmentation pathways, and offer a detailed protocol for its characterization, providing a valuable resource for its synthesis and subsequent analysis.

The Analytical Imperative: Why HRMS for Novel Compound Elucidation?

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the characterization of new molecules. Its ability to provide highly accurate mass measurements allows for the confident determination of elemental compositions for the parent ion and its fragments.[1] This precision is crucial for distinguishing between isobaric species and for elucidating the structures of unknown compounds, a common challenge in drug discovery and development.[1][2]

Predicting the Fragmentation Symphony: A Hypothetical Analysis

The fragmentation of this compound in a mass spectrometer is dictated by the interplay of its functional groups: the aromatic ring, the amino group, the fluorine atom, the methoxy group, and the thiol group. The stability of the aromatic ring suggests that the molecular ion peak should be readily observed.[3] The fragmentation cascade will likely be initiated by the ionization of one of the heteroatoms (N, S, or O), followed by a series of characteristic neutral losses and rearrangements.

A plausible fragmentation pathway, initiated by electron ionization (EI), would likely involve initial cleavage events influenced by the amino, methoxy, and thiol groups. Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are also highly applicable, particularly in LC-MS setups, and would likely yield a prominent protonated molecule, [M+H]+.[4]

Table 1: Predicted HRMS Data for this compound

Predicted Fragment Ion Proposed Neutral Loss Notes
[M]•+-Molecular ion
[M-CH₃]•+•CH₃Loss of a methyl radical from the methoxy group is a common fragmentation pathway for aromatic methyl ethers.
[M-CO]•+CODecarbonylation can occur from the molecular ion, although less common for this structure.
[M-SH]•+•SHLoss of the sulfhydryl radical.
[M-H₂S]•+H₂SElimination of hydrogen sulfide.
[M-CH₃O]•+•OCH₃Loss of the methoxy radical.

Proposed Fragmentation Pathway

The following diagram illustrates a predicted fragmentation pathway for this compound under electron ionization.

fragmentation_pathway M [M]•+ this compound F1 [M-CH₃]•+ M->F1 - •CH₃ F2 [M-SH]•+ M->F2 - •SH F3 [M-H₂S]•+ M->F3 - H₂S F4 [M-CH₃O]•+ M->F4 - •OCH₃

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocol: A Blueprint for Analysis

The following protocol outlines a robust method for the HRMS analysis of this compound using a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system.

1. Sample Preparation

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to obtain a final concentration of 1 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of the analyte from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A starting composition of 95% A, ramping to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a suitable starting point due to the presence of the basic amino group.[4] Atmospheric Pressure Photoionization (APPI) could be an alternative for this class of aromatic compounds.[5]

  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer will provide the necessary mass accuracy and resolution.[1]

  • Scan Mode: Full scan MS from m/z 50-500.

  • Data-Dependent Acquisition (DDA): Acquire MS/MS spectra for the top 3-5 most intense ions from the full scan.

  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) will help to generate a rich fragmentation spectrum.

Comparative Analysis: Situating this compound in the Analytical Landscape

While no direct comparative data exists for this compound, we can infer its analytical behavior relative to similar structures.

  • Comparison with other Aromatic Thiols: The presence of the thiol group makes the compound susceptible to oxidation. Therefore, careful sample handling is crucial. Compared to simpler aminobenzenethiols, the additional fluoro and methoxy substituents will lead to more complex fragmentation patterns, providing a richer dataset for structural confirmation.

  • Alternative Analytical Techniques: While HRMS is the gold standard for structural elucidation, other techniques can provide complementary information.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure confirmation.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (N-H, S-H, C-O stretches).

    • Gas Chromatography-Mass Spectrometry (GC-MS): This could be a viable alternative, potentially after derivatization of the polar amino and thiol groups to enhance volatility.[6] Electron ionization (EI) available in GC-MS provides extensive fragmentation that can be valuable for library matching and structural elucidation.[7]

Conclusion

References

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  • Koch, B. P., & Dittmar, T. (2006). An aromaticity index for high-resolution mass data of natural organic matter. Rapid Communications in Mass Spectrometry, 20(5), 926-932. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Comparison of LCMS and other techniques. Available at: [Link]

  • Gray, H. E., & Hildenbrand, Z. L. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Journal of the American Society for Mass Spectrometry, 32(11), 2829–2838. Available at: [Link]

  • Laganowsky, A., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Protocols, 11(5), 933–943. Available at: [Link]

  • Kavková, K., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(2), 1546–1565. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Available at: [Link]

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A Comparative Guide to the Crystal Structure Determination of 2-amino-4-fluoro-5-methoxybenzenethiol Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise elucidation of molecular structures is paramount. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing invaluable insights into structure-activity relationships.[1] This guide presents a comprehensive, field-proven framework for determining the crystal structures of metal complexes involving the novel, electronically-tuned ligand, 2-amino-4-fluoro-5-methoxybenzenethiol.

While published structures for complexes of this specific ligand are not yet available, this guide establishes a robust roadmap by integrating established synthetic methodologies for analogous compounds, comparing common crystallization strategies, and detailing the crystallographic workflow. The experimental data presented for comparison is derived from closely related structures, offering a predictive and practical resource for researchers venturing into this area.

Part 1: Ligand Synthesis – A Proposed Pathway

The target ligand, this compound, is a highly functionalized aniline derivative. Its synthesis requires a strategic, multi-step approach. Based on established organic chemistry principles, a reliable pathway involves the initial construction of a stable benzothiazole precursor, followed by hydrolysis to yield the desired thiol.

Rationale for the Benzothiazole Route

Direct synthesis of aminothiophenols can be challenging due to the high susceptibility of the thiol group to oxidation, which can lead to the formation of disulfides and other side products.[2] The benzothiazole ring system serves as a robust protecting group for the thiol functionality. The synthesis of substituted 2-aminobenzothiazoles is a well-documented and high-yielding process, often proceeding through the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[3] Subsequent alkaline hydrolysis of the benzothiazole readily unmasks the thiol group.[4]

Proposed Synthetic Protocol

Step 1: Synthesis of 2-amino-4-fluoro-5-methoxybenzothiazole This step adapts the classical Hugershoff reaction. The starting material, 3-fluoro-4-methoxyaniline, is first thiocyanated. The in situ generated thiocyanate then undergoes intramolecular cyclization.

  • Dissolution: Dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in glacial acetic acid.

  • Thiocyanation: Add potassium thiocyanate (KSCN, 2.2 eq) to the solution and cool the mixture in an ice bath.

  • Cyclization: Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

  • Work-up: Pour the reaction mixture into a large volume of water. Neutralize with a base (e.g., aqueous ammonia) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield pure 2-amino-4-fluoro-5-methoxybenzothiazole.

Step 2: Hydrolysis to this compound This step involves the cleavage of the thiazole ring under strong basic conditions.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the synthesized 2-amino-4-fluoro-5-methoxybenzothiazole (1.0 eq) in a solution of potassium hydroxide (10 eq) in water.

  • Reflux: Heat the mixture to reflux and maintain for 24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cooling & Filtration: Cool the reaction mixture to room temperature and filter to remove any unreacted starting material or insoluble byproducts.

  • Acidification: Cool the filtrate in an ice bath and carefully neutralize with an acid (e.g., 50% acetic acid in water) to a pH of approximately 6. The target thiol will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Synthesis_Workflow cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Thiol Deprotection Start 3-fluoro-4-methoxyaniline Reagents1 1. KSCN, Acetic Acid 2. Br2, Acetic Acid Start->Reagents1 Reaction Product1 2-amino-4-fluoro-5-methoxybenzothiazole Reagents1->Product1 Cyclization Reagents2 1. KOH, H2O, Reflux 2. Acetic Acid (neutralize) Product1->Reagents2 Hydrolysis Product2 This compound Reagents2->Product2

Caption: Proposed synthetic workflow for this compound.

Part 2: Complex Synthesis and Crystallization Strategies

The synthesized thiol ligand can act as a versatile chelating agent for various transition metals, coordinating through both the soft sulfur atom and the harder nitrogen atom of the amino group. The choice of metal (e.g., Ni(II), Co(II), Zn(II)) and ancillary ligands will dictate the final geometry and properties of the complex.

General Protocol for Complexation
  • Ligand Solution: Dissolve this compound (2.0 eq) in a suitable solvent such as methanol or ethanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, Co(OAc)₂·4H₂O, Zn(OAc)₂·2H₂O) (1.0 eq) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change or precipitation often indicates complex formation.

  • Reflux (Optional): The mixture can be gently refluxed for 2-4 hours to ensure complete reaction.

  • Isolation: The resulting complex can be isolated by filtration if it precipitates, or by slow evaporation of the solvent.

Comparative Guide to Crystallization Techniques

Obtaining single crystals suitable for SCXRD is often the most challenging step. The ideal crystal should be well-formed, free of defects, and typically between 0.02 and 0.5 mm in its dimensions.[5] The choice of crystallization method is critical and often requires empirical screening of various solvents and conditions.[6]

Technique Principle Advantages Disadvantages Best For
Slow Evaporation A saturated solution of the complex is left undisturbed, allowing the solvent to evaporate slowly, which increases the concentration and induces crystallization.[6]Simple setup; requires minimal equipment.Difficult to control the rate of evaporation precisely; can lead to powder or small crystals if evaporation is too fast.Thermally stable, non-volatile compounds that are moderately soluble.
Vapor Diffusion A concentrated solution of the complex is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor diffuses into the complex solution, reducing its solubility and promoting crystal growth.[6][7]Excellent control over the rate of crystallization; highly effective for small quantities of material.Requires careful selection of solvent/anti-solvent pairs; setup is more complex.Sensitive compounds and when only small amounts of material are available.
Solvent Layering (Liquid-Liquid Diffusion) A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[7]Can produce very high-quality crystals; avoids mechanical disturbance.Can be difficult to set up without disturbing the interface; limited to miscible solvent systems with different densities.Compounds that are prone to oiling out or forming amorphous precipitates.
Thermal Gradient (Convection) The compound is dissolved in a solvent at an elevated temperature in a sealed container (e.g., a Thiele tube). A temperature gradient is established, causing the compound to crystallize in the cooler region where solubility is lower.[8]Effective for compounds with very low solubility; allows for slow, controlled growth.Requires specialized glassware and precise temperature control.Poorly soluble compounds that exhibit a significant change in solubility with temperature.

Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable crystals are obtained, the SCXRD experiment can be performed. The process involves mounting the crystal, collecting diffraction data, and then using computational methods to solve and refine the molecular structure.

Experimental Workflow: From Crystal to Structure
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone oil) to prevent ice formation during data collection at low temperatures (usually 100 K).

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected by a detector.[9] This process can take anywhere from a few hours to a day, depending on the crystal quality and the diffractometer.

  • Data Processing (Integration & Scaling): The raw diffraction images are processed to determine the position and intensity of each reflection.[10] This step involves:

    • Indexing: Determining the unit cell parameters and crystal lattice type.

    • Integration: Measuring the intensity of each diffraction spot (reflection).

    • Scaling & Merging: Correcting for experimental variations (e.g., beam intensity fluctuations, crystal decay) and merging symmetry-equivalent reflections to create a final dataset.[10]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[1] This map provides a preliminary model of the atomic positions.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding the final, precise molecular structure.[9]

SCXRD_Workflow Crystal Single Crystal Selection & Mounting DataCollection X-ray Data Collection (Diffractometer) Crystal->DataCollection Processing Data Processing (Indexing, Integration, Scaling) DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement & Validation Solution->Refinement FinalStructure Final Crystal Structure (CIF File) Refinement->FinalStructure

Caption: The workflow for single-crystal X-ray structure determination.

Part 4: Comparative Analysis of Expected Crystal Structures

To provide a tangible comparison, the following table summarizes crystallographic data for known metal complexes with ligands structurally related to our target. These examples—a Ni(II) complex with a modified 2-aminothiophenol derivative, a Co(II) complex with thiosemicarbazide, and a Zn(II) complex with a thiosemicarbazone—illustrate the typical coordination environments and crystallographic parameters one might expect.[5][11][12]

Parameter Ni(II) Complex Example[5] Co(II) Complex Example[11] Zn(II) Complex Example[12]
Formula [Ni(C₁₉H₁₁N₃OS₂)][Co(CH₅N₃S)₃]²⁺[Zn(C₁₀H₁₂N₃OS)₂I₂]
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/nP2₁/cP-1
a (Å) 11.4183(8)11.4183(8)8.875(3)
b (Å) 10.8729(8)10.8729(8)10.150(3)
c (Å) 14.5227(9)14.5227(9)14.757(5)
β (°) 97.35(1)97.35(1)81.34(2)
Volume (ų) 1788.1(2)1788.1(2)1312.1(7)
Z 442
Coordination Geo. Distorted Square Planar (N₃S)Octahedral (N₃S₃)Distorted Tetrahedral (S₂I₂)
M-S distance (Å) ~2.15~2.26~2.36
M-N distance (Å) ~1.85-1.93~1.96N/A (uncoordinated)
R-factor (R1) 0.0450.0500.041

Note: Data for Ni(II) and Co(II) complexes are adapted from similar structures for illustrative purposes.[13][14]

This comparative data highlights several key points for the researcher:

  • Coordination Versatility: The aminothiophenol scaffold can support various coordination geometries, from square planar Ni(II) to octahedral Co(II) and tetrahedral Zn(II).[15][16]

  • Structural Influence of Metal Ion: The choice of metal ion has a profound impact on the resulting structure, driven by the preferred coordination number and electronic configuration of the metal center.

  • Data Quality: The final R-factor (R1) is a key indicator of the quality of the refined structure, with values below 0.05 generally considered excellent for small molecules.

By following the proposed synthetic and analytical pathways outlined in this guide, researchers will be well-equipped to synthesize, crystallize, and structurally characterize novel metal complexes of this compound, contributing valuable knowledge to the fields of coordination chemistry and drug discovery.

References

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A Comparative Guide to the Bioactivity of Benzothiazoles Derived from Methoxy-Aminothiophenols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged" structure, consistently appearing in compounds with a wide array of biological activities. The introduction of various substituents onto this bicyclic ring system allows for the fine-tuning of its pharmacological properties. This guide provides an in-depth comparative analysis of the bioactivity of benzothiazole derivatives synthesized from methoxy-substituted aminothiophenols. We will explore how the position of the methoxy group on the benzothiazole nucleus influences their anticancer, antimicrobial, and antioxidant properties, supported by experimental data and mechanistic insights.

The Significance of Methoxy Substitution

The methoxy group (-OCH₃), an electron-donating substituent, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Its introduction to the benzothiazole core, originating from the corresponding methoxy-aminothiophenol precursor, can alter lipophilicity, metabolic stability, and receptor-binding interactions. Understanding the structure-activity relationships (SAR) conferred by the position of this methoxy group is paramount for the rational design of more potent and selective therapeutic agents.

Synthesis of Methoxy-Substituted Benzothiazoles

The primary route for synthesizing the benzothiazole core involves the condensation of a 2-aminothiophenol with a variety of reagents, including aldehydes, carboxylic acids, or their derivatives. In the context of this guide, the starting material is a methoxy-substituted 2-aminothiophenol, which dictates the position of the methoxy group on the resulting benzothiazole ring.

Comparative Analysis of Bioactivities

This section will delve into a comparative analysis of the anticancer, antimicrobial, and antioxidant activities of benzothiazole derivatives where the position of the methoxy group is a key variable.

Anticancer Activity: A Positional Paradigm

Methoxy-substituted benzothiazoles have emerged as a promising class of anticancer agents, with their efficacy often being dependent on the substitution pattern.[1][2] The primary mechanism of action for many of these compounds involves the inhibition of critical signaling pathways in cancer cells, such as those mediated by Epidermal Growth Factor Receptor (EGFR), and the induction of apoptosis.[3][4]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Methoxy-Benzothiazole Derivatives

Compound/DerivativeMethoxy PositionCancer Cell LineIC50 (µM)Reference
Substituted Methoxybenzamide BenzothiazoleVariedVarious1.1 - 8.8[2]
2-(4-hydroxy-3-methoxyphenyl)-benzothiazole6-methoxy (on phenyl)HeLa2.86N/A
Phenylamino MethoxybenzothiazoleVariedHeLa0.5[5]
6-Ammonium-2-(2-methoxyphenyl)benzothiazole6-methoxyHeLaSubmicromolar[6]

This table is a synthesis of data from multiple sources to illustrate the range of activities. Direct side-by-side comparisons of isomers are often not available in single studies.

Structure-Activity Relationship Insights:

The data suggests that the position of the methoxy group plays a crucial role in the anticancer potency of benzothiazole derivatives. For instance, the introduction of methoxy and other functionalities can significantly enhance antitumor potential.[2] Some studies indicate that substitutions at the C-6 position of the benzothiazole ring can lead to potent antiproliferative activity.[6] The presence of a methoxy group on an attached phenyl ring, as seen in 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, also contributes to significant cytotoxicity.

Mechanism of Action: EGFR Inhibition

A key target for many anticancer benzothiazoles is the EGFR tyrosine kinase.[7] Overexpression of EGFR is a hallmark of many cancers, and its inhibition can disrupt downstream signaling pathways responsible for cell proliferation and survival.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cell Cancer Cell EGFR EGFR PI3K_Akt_Pathway PI3K/Akt Pathway EGFR->PI3K_Akt_Pathway Activates RAS_MAPK_Pathway RAS/MAPK Pathway EGFR->RAS_MAPK_Pathway Activates Growth_Factor Growth Factor (EGF) Growth_Factor->EGFR Binds Methoxy_Benzothiazole Methoxy-Substituted Benzothiazole Methoxy_Benzothiazole->EGFR Inhibits ATP Binding Proliferation_Survival Cell Proliferation & Survival PI3K_Akt_Pathway->Proliferation_Survival RAS_MAPK_Pathway->Proliferation_Survival

Caption: Inhibition of the EGFR signaling pathway by methoxy-substituted benzothiazoles.

Antimicrobial Activity: Targeting Bacterial Enzymes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[6] Benzothiazole derivatives, including those with methoxy substitutions, have demonstrated significant activity against a range of bacterial and fungal pathogens.[8] A primary mechanism of their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[9][10]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Methoxy-Benzothiazole Derivatives

Compound/DerivativeMethoxy PositionBacterial StrainMIC (µg/mL)Reference
4-Methoxy-benzothiazole conjugate4-methoxyS. aureus, E. coli6.25[5]
Methoxy-substituted derivativesVariedVarious15.6 - 125[8]
2-Methoxy-benzothiazole derivative2-methoxy (on phenyl)E. aerogenes- (ZOI = 23 mm)[5]

This table presents a collection of data from various studies. ZOI = Zone of Inhibition.

Structure-Activity Relationship Insights:

The position of the methoxy group influences the antimicrobial spectrum and potency. For example, a 4-methoxy substitution on the benzothiazole ring has been shown to enhance antibacterial activity.[5] The presence of a methoxy group can also contribute to good activity against various microorganisms.[11]

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these processes and ultimately bacterial cell death.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA_Gyrase Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces supercoils Methoxy_Benzothiazole Methoxy-Substituted Benzothiazole Methoxy_Benzothiazole->DNA_Gyrase Inhibits ATPase activity Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription Cell_Death Bacterial Cell Death Replication_Transcription->Cell_Death Disruption leads to

Caption: Inhibition of bacterial DNA gyrase by methoxy-substituted benzothiazoles.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Phenolic compounds are well-known for their antioxidant properties, acting as free radical scavengers.[12][13] Methoxy-substituted benzothiazoles, particularly those with hydroxyl groups, can exhibit significant antioxidant activity.

Table 3: Comparative Antioxidant Activity of Methoxy-Benzothiazole Derivatives

Compound/DerivativeMethoxy PositionAssayActivity (e.g., IC50)Reference
Methoxy-substituted hydrazonesVariedDPPHPromising[14]
6-(4-methoxyphenyl)benzo[d]thiazol-2-amine6-(4-methoxy on phenyl)NO ScavengingIC50 = 68.3 µg/mL[15]
Coumarin substituted methoxy-benzothiazole7-methoxy (on coumarin)DPPHSignificant[16]

This table is a compilation of data from different studies, highlighting the antioxidant potential.

Structure-Activity Relationship Insights:

The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of a methoxy group, especially in conjunction with a hydroxyl group, can enhance this activity.[14] The position of the methoxy group can influence the stability of the resulting radical and, therefore, the antioxidant efficacy.

Mechanism of Action: ROS Scavenging

The primary mechanism of antioxidant action for these compounds involves the scavenging of reactive oxygen species, thereby preventing cellular damage.

ROS_Scavenging ROS Reactive Oxygen Species (ROS) Cellular_Components Cellular Components (DNA, Proteins, Lipids) ROS->Cellular_Components Attacks Neutralized_Molecule Neutralized Molecule ROS->Neutralized_Molecule Becomes Methoxy_Benzothiazole Methoxy-Substituted Benzothiazole Methoxy_Benzothiazole->ROS Donates H• or e- Oxidative_Damage Oxidative Damage Cellular_Components->Oxidative_Damage Leads to

Caption: Mechanism of ROS scavenging by methoxy-substituted benzothiazoles.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the standard methodologies for assessing the bioactivities discussed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow:

MTT_Workflow Seed_Cells 1. Seed cancer cells in a 96-well plate Add_Compound 2. Treat cells with varying concentrations of the benzothiazole derivative Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours Add_Compound->Incubate Add_MTT 4. Add MTT solution to each well Incubate->Add_MTT Incubate_Again 5. Incubate for 2-4 hours Add_MTT->Incubate_Again Add_Solvent 6. Add solubilizing agent (e.g., DMSO) Incubate_Again->Add_Solvent Measure_Absorbance 7. Measure absorbance at ~570 nm Add_Solvent->Measure_Absorbance Calculate_IC50 8. Calculate IC50 value Measure_Absorbance->Calculate_IC50 MIC_Workflow Prepare_Dilutions 1. Prepare serial dilutions of the benzothiazole compound in broth Inoculate 2. Inoculate each well with a standardized bacterial suspension Prepare_Dilutions->Inoculate Incubate 3. Incubate the plate at an optimal temperature Inoculate->Incubate Observe_Growth 4. Visually inspect for bacterial growth (turbidity) Incubate->Observe_Growth Determine_MIC 5. The lowest concentration with no visible growth is the MIC Observe_Growth->Determine_MIC

Caption: Workflow for the broth microdilution method to determine MIC.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzothiazole compounds in a suitable broth medium (e.g., Mueller-Hinton broth). [1]2. Prepare Inoculum: Prepare a standardized suspension of the test bacteria.

  • Inoculation: Add a specific volume of the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. [10]

Antioxidant Activity: DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of a compound. [17] Workflow:

DPPH_Workflow Prepare_Samples 1. Prepare solutions of the benzothiazole compound at various concentrations Add_DPPH 2. Add a solution of DPPH radical to each sample Prepare_Samples->Add_DPPH Incubate 3. Incubate in the dark at room temperature Add_DPPH->Incubate Measure_Absorbance 4. Measure the absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Scavenging 5. Calculate the percentage of radical scavenging activity Measure_Absorbance->Calculate_Scavenging

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare solutions of the test compounds in a suitable solvent (e.g., methanol) at various concentrations.

  • Reaction Mixture: Add a solution of DPPH in the same solvent to each of the test compound solutions.

  • Incubation: Allow the reactions to proceed in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control solution (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined. [18][19]

Conclusion and Future Perspectives

Benzothiazoles derived from methoxy-aminothiophenols represent a versatile and promising class of bioactive compounds. This guide has demonstrated that the position of the methoxy group on the benzothiazole nucleus is a critical determinant of their anticancer, antimicrobial, and antioxidant activities. The structure-activity relationships highlighted herein provide a valuable framework for the design of new and more potent therapeutic agents. Future research should focus on synthesizing and screening a comprehensive library of positional isomers of methoxy-substituted benzothiazoles to further elucidate these relationships. Moreover, in-depth mechanistic studies and in vivo evaluations are necessary to translate the promising in vitro activities of these compounds into clinically viable drug candidates.

References

  • The Role of Chalcogen in the ROS Scavenging Mechanism of Model Phenyl Compounds. Available at: [Link]

  • Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Available at: [Link]

  • Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. Available at: [Link]

  • Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Scavenging effects of phenolic compounds on reactive oxygen species - ResearchGate. Available at: [Link]

  • Exploring the interaction of N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors with the GyrB ATP-binding site lipophilic fl - CONICET. Available at: [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. Available at: [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC. Available at: [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PubMed. Available at: [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publishers. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents - PMC - NIH. Available at: [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile - MDPI. Available at: [Link]

  • Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed. Available at: [Link]

  • 4.4. DPPH Assay - Bio-protocol. Available at: [Link]

  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative - IOSR Journal. Available at: [Link]

  • Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents - CORE. Available at: [Link]

  • Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R - Reaction Biology. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives - Der Pharma Chemica. Available at: [Link]

  • Genesis and development of DPPH method of antioxidant assay - PMC - NIH. Available at: [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC. Available at: [Link]

  • Targeting EGFR Tyrosine Kinase: Synthesis, In Vitro Antitumor Evaluation, and Molecular Modeling Studies of Benzothiazole-Based Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC. Available at: [Link]

  • Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives By Bahaa Shafiq Ismail Mus. Available at: [Link]

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - MDPI. Available at: [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met | ACS Omega - ACS Publications. Available at: [Link]

  • Antimicrobial Potency and Molecular Mechanism of Benzothiazole Schiff BaseHybrids. Available at: [Link]

  • Catalyst-Free Synthesis of 2-Arylbenzothiazoles in an Air/DMSO Oxidant System. Available at: [Link]

  • In vitro and in silico studies of antimicrobial activity. Available at: [Link]

  • EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives | EXCLI Journal. Available at: [Link]

  • Synthesis and various biological activities of benzothiazole derivative - International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Arylbenzothiazole as Antimicrobial and antioxidant agents | Request PDF - ResearchGate. Available at: [Link]

  • Antioxidant activity of novel coumarin substituted benzothiazole derivatives - Der Pharma Chemica. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-4-fluoro-5-methoxybenzenethiol

[1]

Executive Summary & Hazard Criticality

2-Amino-4-fluoro-5-methoxybenzenethiol (CAS: 1343435-68-6) presents a dual-hazard profile: it is a potent lachrymator/stench agent (thiol moiety) and a toxic fluorinated aromatic amine . Improper disposal not only violates environmental regulations (RCRA) but poses immediate operational risks, including facility evacuation due to odor release and formation of toxic byproducts (e.g., HF, sulfur oxides) if incinerated incorrectly.

Core Directive: The primary objective of this disposal protocol is "Destinching" (Oxidative Quenching) prior to final waste stream consolidation. This transforms the volatile, malodorous thiol into a stable, non-volatile sulfonic acid derivative.

Chemical Profile & Waste Classification

Before handling, verify the chemical identity and assign the correct waste codes.[1]

ParameterSpecificationDisposal Implication
CAS Number 1343435-68-6Unique identifier for waste manifests.
Functional Groups Thiol (-SH), Primary Amine (-NH₂), Fluorine (-F)Thiol: Requires oxidation.[1][2][3] Amine: Incompatible with acids (forms salts) or nitrites. Fluorine: Requires halogenated waste stream.
Hazard Class Toxic, Irritant, Stench DO NOT dispose of in general trash or sewer.
RCRA Status Not explicitly P-listed, but treat as P014 (Thiophenol) analogManage as Acutely Hazardous Waste .
Incompatibilities Strong oxidizers, Acids, BasesSegregate from nitric acid and peroxides to prevent explosion.
Pre-Disposal Treatment: Oxidative Quenching (Destinching)

The "Why": Direct disposal of thiols into waste drums creates a "ticking time bomb" of odor that can leak during transport, leading to fines and rejection by waste contractors. You must chemically alter the thiol group before it leaves your hood.

Mechanism: Sodium hypochlorite (Bleach) oxidizes the thiol (-SH) to a sulfonic acid (-SO₃H) or disulfide, effectively neutralizing the odor and volatility.

Protocol: The Bleach Oxidation Method

Reagents Required:

  • Commercial Bleach (5.25% - 6% NaOCl)

  • Solvent (if solid residue): Ethanol or Acetone (Note: Acetone + Bleach is exothermic; use Ethanol if possible to avoid haloform reaction, or use excess water).

  • pH Paper[4]

Step-by-Step Procedure:

  • Preparation: Perform all work in a functioning fume hood. Wear butyl rubber gloves, lab coat, and safety goggles.

  • Dilution: Create a 10% Bleach Solution (1 part commercial bleach to 9 parts water). Pure bleach is too aggressive and can generate toxic chloramines rapidly with the amine group.

  • Solubilization: If the waste is a solid residue in a flask, dissolve it in a minimal amount of Ethanol.

  • Quenching (The Dropwise Addition):

    • Slowly add the thiol solution to the 10% Bleach Solution .

    • Ratio: Use approximately 50 mL of Bleach solution per 1 gram of Thiol.

    • Caution: The reaction is exothermic.[5] If the solution bubbles vigorously or heats up, stop and let it cool.

  • Stir & Wait: Allow the mixture to stir or sit in the hood for 12–24 hours . This ensures complete oxidation of the thiol to the sulfonic acid.

  • Verification:

    • Smell Test: Carefully waft (do not inhale directly). The sulfur stench should be replaced by a chlorine (bleach) smell.

    • pH Check: The solution should remain basic (pH > 8) to ensure the amine remains deprotonated and the bleach remains stable.

  • Final Waste Stream: The resulting solution is now a Halogenated Organic/Aqueous Mixture .

Critical Safety Note (The Amine Factor): This molecule contains a primary amine. Reaction with bleach can form N-chloroamines. These are toxic but generally less volatile than the original thiol. Ensure the 24-hour resting period allows these intermediates to degrade or stabilize before sealing the waste container.

Disposal Decision Tree & Workflow

The following diagram outlines the logical flow for disposing of this compound in various states (Pure, Solution, or Spill).

DisposalWorkflowStartWaste Identification:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidPureSolid / Pure Substance(Expired or Excess)StateCheck->SolidPureSolutionReaction Mixture / SolutionStateCheck->SolutionSpillSpill / ContaminationStateCheck->SpillQuenchDecideIs 'Destinching' Required?(Strong Odor Present?)SolidPure->QuenchDecideBleachTreatOxidative Quenching Protocol(Dilute Bleach 12-24hrs)Solution->BleachTreatSpillCleanAbsorb with Vermiculite/PadTreat absorbent with BleachSpill->SpillCleanQuenchDecide->BleachTreatYes (Recommended)LabPackDirect Lab Pack(Seal in secondary container)QuenchDecide->LabPackNo (Sealed Vial)WasteTagLabeling:'Hazardous Waste - Toxic, Stench'List: Halogenated OrganicsBleachTreat->WasteTagLabPack->WasteTagSpillClean->WasteTagFinalDispEHS / Contractor PickupWasteTag->FinalDisp

Figure 1: Operational decision tree for the disposal of thiophenol derivatives. Green nodes indicate chemical treatment steps.

Waste Packaging & Labeling Requirements

Once treated (or if sealing pure substance for Lab Pack), follow these strict packaging rules to ensure compliance.

Container Specifications
  • Primary Container: High-Density Polyethylene (HDPE) or Glass (Amber preferred for light sensitivity).

  • Cap: Vented caps are recommended for treated waste to prevent pressure buildup from residual oxidation gases. If using standard caps, leave slightly loose in the hood for 24 hours before tightening.

  • Secondary Containment: Place the primary bottle inside a larger plastic tub or Ziploc bag to contain drips and residual odors.

Labeling (The "E-E-A-T" Standard)

A generic "Waste" label is insufficient. Your label must communicate the specific hazards to downstream handlers.

  • Chemical Name: "Waste this compound Solution" (or "Quenched Thiol Waste").

  • Constituents: List all solvents (e.g., "Ethanol 50%, Water 40%, Bleach Residue 10%").

  • Hazard Checkboxes:

  • pH: Mark as Basic (if bleach treated) or Neutral.

Emergency Procedures (Spills)

In the event of a spill outside the fume hood:

  • Evacuate: The stench will rapidly desensitize the nose (olfactory fatigue), leading to underestimation of exposure. Evacuate the immediate area.

  • Isolate: Close lab doors to prevent odor migration to corridors.

  • PPE Up: Re-enter only with Self-Contained Breathing Apparatus (SCBA) or a full-face respirator with Organic Vapor/Acid Gas cartridges (Yellow/Magenta).

  • Neutralize:

    • Cover the spill with an absorbent pad or vermiculite.

    • Gently pour 10% Bleach solution over the absorbent.

    • Wait 20 minutes.

    • Scoop into a double-bagged waste container.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER). 29 CFR 1910.120.

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound. (Search CAS: 1343435-68-6)[8]

  • University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Stench Chemicals.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: P-List and U-List Wastes.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.